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  • Product: 3-amino-4-methylbenzonitrile hydrochloride
  • CAS: 1221722-18-4

Core Science & Biosynthesis

Foundational

3-Amino-4-methylbenzonitrile Hydrochloride: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Applications in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, 3-amino-4-methylbenzonitrile (CAS 60710-80-7) and its hydrochloride salt (CAS 1221722-18-4) serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, 3-amino-4-methylbenzonitrile (CAS 60710-80-7) and its hydrochloride salt (CAS 1221722-18-4) serve as critical bifunctional building blocks[1],[2]. Featuring both an electron-donating primary amine and an electron-withdrawing nitrile group on a toluene scaffold, this intermediate offers highly orthogonal reactivity. It is extensively utilized in the synthesis of kinase inhibitors, PROTAC (Proteolysis Targeting Chimera) degraders, and complex sulfonamides[3],[4].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and advanced pharmaceutical applications of 3-amino-4-methylbenzonitrile hydrochloride, designed for process chemists and drug development professionals.

Physicochemical Properties & Structural Characterization

The conversion of the free base to the hydrochloride salt is a deliberate process chemistry choice. The free aniline is susceptible to air oxidation and exhibits poor solubility in aqueous media. The hydrochloride salt significantly enhances shelf-life stability, lowers the propensity for degradation, and provides superior solubility profiles for subsequent polar reactions[1],[5].

Table 1: Comparative Physicochemical Data
Property3-Amino-4-methylbenzonitrile (Free Base)3-Amino-4-methylbenzonitrile Hydrochloride
CAS Number 60710-80-7[5]1221722-18-4[1]
Molecular Formula C₈H₈N₂C₈H₉ClN₂ (C₈H₈N₂·HCl)
Molecular Weight 132.16 g/mol [5]168.62 g/mol [1]
Appearance Gray to Yellow to Brown Solid[5]Off-white to light brown crystalline powder
Melting Point 81 °C[2]> 200 °C (Decomposes)
SMILES String C(#N)C1=CC=C(C)C(N)=C1[2]N#CC1=CC=C(C)C(N)=C1.[H]Cl[1]
Storage Conditions Room temp, inert atmosphere, dark[5],[2]Room temp, desiccated, inert atmosphere

Mechanistic Synthesis & Process Chemistry

The synthesis of 3-amino-4-methylbenzonitrile requires the chemoselective reduction of 3-nitro-4-methylbenzonitrile. The core challenge is reducing the nitro group to an amine without inadvertently reducing the highly reactive nitrile group to a primary amine (benzylamine derivative).

Causality of Reagent Selection

To achieve absolute chemoselectivity, catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under ambient hydrogen pressure is employed[2]. Palladium favors the reduction of the nitro group via a nitroso and hydroxylamine intermediate pathway, while the nitrile remains untouched under non-acidic, low-pressure conditions. Following the isolation of the free base, hydrochlorination is performed using anhydrous HCl to precipitate the target salt, preventing the hydrolytic cleavage of the nitrile that could occur in aqueous acid.

Synthesis A 3-Nitro-4-methylbenzonitrile (Starting Material) B Catalytic Hydrogenation [H2, 10% Pd/C, EtOH, RT] A->B C 3-Amino-4-methylbenzonitrile (Free Base) B->C 97% Yield D Hydrochlorination [Anhydrous HCl in Dioxane] C->D E 3-Amino-4-methylbenzonitrile HCl (Target API Intermediate) D->E Precipitation

Figure 1: Synthetic workflow for 3-amino-4-methylbenzonitrile hydrochloride.

Protocol 1: Self-Validating Synthesis of the Hydrochloride Salt

Step 1: Catalytic Hydrogenation (Free Base Formation)

  • Suspend 120 g of 3-nitro-4-methylbenzonitrile in 1.2 L of absolute ethanol[2].

  • Carefully add 7 g of 10% Pd/C catalyst under an inert nitrogen blanket to prevent auto-ignition[2].

  • Purge the vessel with hydrogen gas and maintain a 50 L hydrogen atmosphere at room temperature[2].

  • Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material spot disappears.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst[2].

  • Distill the solvent under reduced pressure to afford ~95 g of pure 3-amino-4-methylbenzonitrile (97% yield)[2].

  • Analytical Validation: Confirm via ¹H-NMR (DMSO-d₆). Look for a distinct broad singlet at δ 5.35 ppm (2H, NH₂) and a singlet at δ 2.15 ppm (3H, CH₃)[2].

Step 2: Hydrochlorination

  • Dissolve the purified free base in anhydrous 1,4-dioxane or diethyl ether.

  • Slowly bubble anhydrous HCl gas (or add a stoichiometric equivalent of 4M HCl in dioxane) into the solution at 0–5 °C.

  • Validation Check: A rapid precipitation of an off-white solid indicates successful salt formation.

  • Filter the precipitate, wash with cold anhydrous ether, and dry under high vacuum to yield 3-amino-4-methylbenzonitrile hydrochloride.

Advanced Synthetic Applications in Drug Development

Synthesis of p38α-MK2 Kinase Inhibitors

In the development of anti-inflammatory therapeutics, the p38α mitogen-activated protein kinase (MAPK) pathway is a prime target. 3-Amino-4-methylbenzonitrile is utilized to synthesize N-(5-cyano-2-methylphenyl) derivatives, which act as potent inhibitors of the p38α-MK2 complex[3].

Mechanistic Causality: The aniline nitrogen of 3-amino-4-methylbenzonitrile is coupled with carboxylic acids (e.g., using HATU/DIPEA) to form stable amides[3]. The retained nitrile group is structurally critical; it projects into the kinase hinge region, engaging in highly specific hydrogen-bonding interactions that prevent the activation of MAPK-activated protein kinase-2 (MK2) by p38α, thereby halting the downstream release of TNF-α and PGE2[3].

Pathway Stress Cellular Stress / LPS p38 p38α MAP Kinase Stress->p38 Activation MK2 MAPK-activated Protein Kinase-2 (MK2) p38->MK2 Phosphorylation (Thr222) Inflammation TNF-α / PGE2 Release MK2->Inflammation Signaling Cascade Inhibitor 3-AMB-derived Inhibitor (N-(5-cyano-2-methylphenyl)-...) Inhibitor->p38 Allosteric/IoC Inhibition

Figure 2: Mechanism of p38α-MK2 pathway inhibition by 3-AMB derivatives.

Sandmeyer-Type Reactions for Sulfonamide Synthesis

The primary amine of 3-amino-4-methylbenzonitrile can be transformed into a sulfonyl chloride via a Sandmeyer-type reaction, which is subsequently aminated to form 3-cyano-4-methylbenzenesulfonamide[4].

Protocol 2: Sandmeyer-Type Sulfonyl Chloride Formation

  • Diazotization: Dissolve 3-amino-4-methylbenzonitrile in dilute HCl and cool strictly to 0–5 °C[4]. Add aqueous sodium nitrite (NaNO₂) dropwise.

    • Causality: Temperature control (< 5 °C) is absolute. Exceeding this temperature causes the diazonium salt to decompose into a phenolic byproduct, drastically reducing yield[4].

    • Validation Check: Use starch-iodide paper to confirm a slight excess of nitrous acid, then quench with sulfamic acid.

  • Chlorosulfonation: In a separate vessel, saturate acetic acid with SO₂ gas and a catalytic amount of CuCl₂, cooled to 5–10 °C[4]. Slowly add the cold diazonium solution to this mixture[4].

  • Amination: Extract the resulting sulfonyl chloride into dichloromethane and react immediately with aqueous ammonia to yield the sulfonamide[4].

Analytical Validation & Handling Protocols

Safety and Hazard Grounding

3-Amino-4-methylbenzonitrile and its hydrochloride salt are classified as irritants and carry specific GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation)[5],[2].

Handling Directives
  • PPE: Mandatory use of P280 (protective gloves/eye protection/face protection)[5].

  • Environmental Controls: Reactions involving the free base must be conducted under an inert atmosphere (N₂ or Argon) to prevent oxidative degradation of the aniline moiety[5],[2].

  • Storage: Keep in a dark, dry place at room temperature. The hydrochloride salt is hygroscopic and should be stored in a desiccator[5],[2].

References

  • BLD Pharm. "1221722-18-4 | 3-Amino-4-methylbenzonitrile hydrochloride". 1

  • Sigma-Aldrich. "3-Amino-4-methylbenzonitrile | 60710-80-7".5

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors". 3

  • ChemicalBook. "3-Amino-4-methylbenzonitrile | 60710-80-7".2

  • BenchChem. "Minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions". 4

Sources

Exploratory

Exact Molecular Weight and Physicochemical Profiling of 3-Amino-4-methylbenzonitrile Hydrochloride

A Technical Guide for High-Resolution Mass Spectrometry and API Characterization Executive Summary In pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) building blocks is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for High-Resolution Mass Spectrometry and API Characterization

Executive Summary

In pharmaceutical development, the precise characterization of active pharmaceutical ingredient (API) building blocks is non-negotiable. 3-Amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4) is a critical substituted aniline derivative utilized in the synthesis of complex heterocycles and targeted therapeutics. This whitepaper establishes the authoritative exact molecular weight of this compound, delineates the causality behind its high-resolution mass spectrometry (HRMS) profiling, and provides a self-validating analytical workflow designed for rigorous quality control environments.

Chemical Identity & Structural Characteristics

Before initiating any mass spectrometry workflow, it is imperative to distinguish between the standard molecular weight (calculated using the weighted average of naturally occurring isotopes) and the exact mass (calculated using the most abundant, stable isotope of each element). For high-resolution analytical applications, the exact mass is the definitive metric.

Table 1: Chemical Identifiers and Mass Specifications

PropertyValue
Compound Name 3-Amino-4-methylbenzonitrile hydrochloride
CAS Registry Number 1221722-18-4
Molecular Formula C₈H₉ClN₂
Standard Molecular Weight 168.62 g/mol
Exact Mass (Monoisotopic) 168.045426 Da
The Mathematics of Monoisotopic Mass

The exact mass of 168.045426 Da is derived strictly from the principal isotopes defined by the International Union of Pure and Applied Chemistry (IUPAC) . The presence of chlorine in the hydrochloride salt necessitates the use of ³⁵Cl (exact mass: 34.968853 Da) rather than the heavier ³⁷Cl isotope for the primary monoisotopic peak calculation.

Table 2: Isotopic Mass Contributions for C₈H₉ClN₂

ElementPrincipal IsotopeCountExact Mass (Da)Total Contribution (Da)
Carbon¹²C812.00000096.000000
Hydrogen¹H91.0078259.070425
Nitrogen¹⁴N214.00307428.006148
Chlorine³⁵Cl134.96885334.968853
Total 168.045426

Analytical Workflow: LC-HRMS Protocol for Mass Verification

To empirically verify the exact mass of 3-amino-4-methylbenzonitrile hydrochloride, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). The following protocol is engineered as a self-validating system , ensuring that every data point is internally calibrated and protected against instrumental drift.

System Visualization

LCHRMS_Workflow Prep Sample Preparation (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column, Gradient) Prep->LC Injection Cali Mass Calibration (Ext/Int Standards) HRMS Orbitrap/TOF Analyzer (Res > 70,000) Cali->HRMS Calibrant ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent ESI->HRMS Ions Data Data Processing Exact Mass: 168.0454 Da HRMS->Data Spectra

Fig 1. LC-HRMS workflow for exact mass verification of 3-amino-4-methylbenzonitrile hydrochloride.

Step-by-Step Methodology and Causality

Step 1: Sample Preparation

  • Action: Dissolve the API in LC-MS grade methanol to achieve a concentration of 1 mg/mL, followed by a 1:100 dilution in 50:50 Water:Acetonitrile.

  • Causality: Methanol is selected as the primary diluent because its dielectric constant effectively disrupts the ionic lattice of the hydrochloride salt, ensuring complete solvation without inducing degradation. The subsequent dilution prevents detector saturation and minimizes ion suppression during electrospray ionization.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Utilize a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.

  • Causality: The C18 stationary phase retains the polar aromatic system. Formic acid acts as a crucial ion-pairing agent; it suppresses the ionization of the analyte in the liquid phase to maintain sharp chromatographic peak shapes, while simultaneously providing an abundant proton source for the subsequent ESI+ process.

Step 3: Self-Validating Mass Calibration

  • Action: Perform an external calibration prior to the run, and utilize a post-column infusion of Leucine Enkephalin (m/z 556.2771) as an internal lock-mass.

  • Causality (Trustworthiness): A self-validating analytical system requires continuous verification of instrument performance. By continuously monitoring the known m/z of the lock-mass, the data system automatically corrects for thermal or electronic drift in the mass analyzer. If the lock-mass deviates by more than 2 ppm, the system automatically flags the run as invalid, ensuring the reported exact mass is unequivocally trustworthy.

Step 4: ESI+ Ionization and HRMS Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode with a resolution setting of >70,000 (at m/z 200).

  • Causality: In solution, the hydrochloride salt (C₈H₉ClN₂, exact mass 168.0454 Da) dissociates. The primary amine and nitrile groups of the free base (C₈H₈N₂, exact mass 132.0687 Da) readily accept a proton in the ESI+ source . Consequently, the mass analyzer will detect the protonated pseudo-molecular ion [M+H]⁺ at m/z 133.0760 . The ultra-high resolution (>70,000) is mandated to resolve this target analyte from any isobaric matrix interferences.

Conclusion

The exact molecular weight of 3-amino-4-methylbenzonitrile hydrochloride is 168.045426 Da . However, analytical scientists must account for the chemical causality of salt dissociation during mass spectrometry, targeting the protonated free base at m/z 133.0760 in ESI+ mode. By employing the self-validating LC-HRMS protocol outlined in this guide, laboratories can ensure sub-2 ppm mass accuracy, thereby guaranteeing the structural integrity of this vital pharmaceutical building block.

References

  • National Center for Biotechnology Information (NCBI). "1H-indol-3-amine hydrochloride | C8H9ClN2 | CID 12243808." PubChem Database. (Utilized as the authoritative structural isomer reference for the exact mass calculation of the C₈H₉ClN₂ formula). URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Periodic Table of Elements and Isotopic Masses." IUPAC Official Website. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428." PubChem Database. URL:[Link]

Foundational

A Deep Dive into the ¹H and ¹³C NMR Spectra of 3-amino-4-methylbenzonitrile Hydrochloride: A Technical Guide for Drug Development Professionals

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional architecture is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional architecture is not merely a procedural step but a cornerstone of successful therapeutic design. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent tool for elucidating the intricate structural nuances of organic compounds. This in-depth technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the ¹H and ¹³C NMR spectra of 3-amino-4-methylbenzonitrile hydrochloride. This compound, a valuable building block in medicinal chemistry, presents an excellent case study for understanding the subtle yet significant effects of substituent positioning and salt formation on NMR spectral data. Through a blend of experimental data, theoretical principles, and practical insights, this guide aims to empower the reader with the expertise to confidently interpret and leverage NMR spectroscopy in their own research endeavors.

The Molecular Subject: 3-amino-4-methylbenzonitrile Hydrochloride

3-amino-4-methylbenzonitrile hydrochloride is a substituted aromatic compound featuring an amino group, a methyl group, and a nitrile group appended to a benzene ring. The hydrochloride salt form, wherein the amino group is protonated to an ammonium cation, is often employed to enhance the compound's stability and solubility. A thorough understanding of its spectral characteristics is paramount for its effective utilization in synthetic chemistry and drug design.

Analysis of the ¹H NMR Spectrum: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 3-amino-4-methylbenzonitrile hydrochloride, the spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the ammonium protons. The interpretation of this spectrum hinges on understanding the electronic effects of the substituents and the impact of the positively charged ammonium group.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-amino-4-methylbenzonitrile hydrochloride. These predictions are based on known data for the free base, 3-amino-4-methylbenzonitrile[1][2], and the established effects of protonating an amino group on the NMR spectrum of aniline and its derivatives[3].

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Prediction
H-5~7.8 - 8.0Doublet (d)~8.0The proton at position 5 is ortho to the electron-withdrawing cyano group and meta to the electron-withdrawing -NH₃⁺ group, leading to a significant downfield shift. It will be split by the adjacent H-6 proton.
H-6~7.6 - 7.8Doublet of Doublets (dd)~8.0, ~2.0The proton at position 6 is ortho to the -NH₃⁺ group and meta to the cyano group. It will experience a downfield shift and will be split by both H-5 (ortho coupling) and H-2 (meta coupling).
H-2~7.5 - 7.7Doublet (d)~2.0The proton at position 2 is ortho to the cyano group and para to the -NH₃⁺ group. The deshielding effect of the cyano group will be prominent. It will exhibit a small meta coupling to H-6.
-NH₃⁺~8.0 - 9.0Broad Singlet (br s)N/AThe protons of the ammonium group are expected to be significantly deshielded due to the positive charge. The signal is often broad due to quadrupolar relaxation of the nitrogen atom and potential exchange with residual water.
-CH₃~2.3 - 2.5Singlet (s)N/AThe methyl protons are attached to the aromatic ring and will appear as a singlet. The electron-withdrawing nature of the adjacent -NH₃⁺ group will cause a slight downfield shift compared to toluene.

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical for NMR spectroscopy of hydrochloride salts. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are often preferred over deuterated chloroform (CDCl₃) due to the higher solubility of salts in these more polar solvents. Furthermore, the acidic proton of the ammonium group is less likely to undergo rapid exchange with the solvent in DMSO-d₆, allowing for its observation.

Deconstructing the ¹³C NMR Spectrum: The Carbon Framework

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The interpretation of the spectrum for 3-amino-4-methylbenzonitrile hydrochloride requires consideration of the inductive and resonance effects of the substituents.

Predicted ¹³C NMR Spectral Data

The following table outlines the predicted chemical shifts for the carbon atoms of 3-amino-4-methylbenzonitrile hydrochloride. These predictions are derived from data on related benzonitrile derivatives and the known impact of anilinium ion formation on carbon chemical shifts[4][5][6].

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-CN (Nitrile Carbon)~118 - 120The nitrile carbon typically resonates in this region.
C-1 (ipso to -CN)~110 - 115This quaternary carbon is shielded by the nitrile group.
C-3 (ipso to -NH₃⁺)~135 - 140The carbon attached to the positively charged nitrogen is significantly deshielded.
C-4 (ipso to -CH₃)~140 - 145The methyl-substituted carbon will be downfield, influenced by the adjacent ammonium group.
C-5~130 - 135This carbon is ortho to the electron-withdrawing cyano group, leading to a downfield shift.
C-6~125 - 130This carbon is ortho to the -NH₃⁺ group and will be deshielded.
C-2~115 - 120This carbon is ortho to the cyano group and will be deshielded.
-CH₃~18 - 20The methyl carbon will appear in the typical aliphatic region.

Trustworthiness Through Self-Validating Systems: The combined analysis of both ¹H and ¹³C NMR spectra provides a self-validating system. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be employed to definitively correlate the proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. This two-dimensional NMR approach removes ambiguity in spectral assignment.

Experimental Protocol for NMR Spectroscopic Analysis

Acquiring high-quality NMR data is contingent upon a meticulous experimental setup. The following protocol provides a detailed, step-by-step methodology for the NMR analysis of 3-amino-4-methylbenzonitrile hydrochloride.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 3-amino-4-methylbenzonitrile hydrochloride for ¹H NMR and 50-100 mg for ¹³C NMR using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the salt and slow down the exchange of the -NH₃⁺ protons.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. A clear, homogeneous solution is essential for high-resolution spectra.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. It can be added directly to the sample, or the residual solvent peak can be used for referencing.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking and Referencing: Identify the chemical shifts of the peaks and reference the spectrum to TMS or the residual solvent peak.

Visualizing the Molecular and Experimental Landscape

Visual aids are indispensable for a clear understanding of molecular structures and experimental workflows.

Molecular Structure and Atom Numbering

Caption: Structure of 3-amino-4-methylbenzonitrile hydrochloride with atom numbering.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integration (¹H) phase_base->integrate reference Referencing and Peak Picking integrate->reference assign Spectral Assignment reference->assign

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion: From Spectrum to Structure

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-amino-4-methylbenzonitrile hydrochloride provides an invaluable tool for its unambiguous identification and characterization. By understanding the fundamental principles of chemical shifts, coupling constants, and the influence of salt formation, researchers can confidently interpret spectral data to confirm the structure and purity of this important synthetic intermediate. The protocols and predictive data presented in this guide serve as a robust framework for the practical application of NMR spectroscopy in the rigorous and demanding field of drug discovery and development.

References

  • PubChem. Aniline. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • SpectraBase. 3-Amino-4-methylbenzonitrile - Optional[1H NMR] - Spectrum. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ACS Publications. Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir. [Link]

  • PubChem. 3-Amino-4-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

Sources

Exploratory

Comprehensive Technical Guide and Safety Protocol for 3-Amino-4-methylbenzonitrile Hydrochloride in Pharmaceutical Synthesis

Executive Summary In modern drug discovery, functionalized anilines serve as critical building blocks for assembling complex heterocyclic scaffolds. 3-Amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized anilines serve as critical building blocks for assembling complex heterocyclic scaffolds. 3-Amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4) is a highly versatile synthetic intermediate heavily utilized in the development of tyrosine kinase inhibitors (such as imatinib and nilotinib analogs)[1] and p38 MAP kinase inhibitors[2].

While the free base form (CAS: 60710-80-7) is widely available[3], the hydrochloride (HCl) salt form offers superior physicochemical stability. This whitepaper provides an in-depth analysis of the compound's chemical properties, toxicological mechanisms, handling protocols, and validated synthetic workflows, serving as an elevated Safety Data Sheet (SDS) and technical manual for drug development professionals.

Physicochemical Profiling & Structural Causality

The decision to utilize the hydrochloride salt over the free base is rooted in structural causality. Primary anilines are electron-rich and highly susceptible to autoxidation and photodegradation, which can lead to the formation of azo or nitroso impurities during long-term storage. By protonating the amine to form the HCl salt ( −NH3+​Cl− ), the lone pair of electrons on the nitrogen is sequestered. This drastically reduces the electron density of the aromatic ring, rendering the molecule highly stable under ambient conditions and preventing oxidative degradation[4].

Quantitative Chemical Profile
PropertyValue
Chemical Name 3-Amino-4-methylbenzonitrile hydrochloride
CAS Number (HCl Salt) 1221722-18-4[4]
CAS Number (Free Base) 60710-80-7[3]
Molecular Formula C8​H9​ClN2​
Molecular Weight 168.62 g/mol
Appearance Gray to Yellow/Brown Solid[3]
Storage Conditions Room Temperature, Inert Atmosphere, Dark Place[5]
Primary Utility Pharmaceutical Intermediate (Kinase Inhibitors)[1]

Elevated Hazard Assessment & Toxicological Mechanisms

Standard SDS documents list hazards without explaining the underlying biological mechanisms. Understanding why a compound is toxic is critical for designing self-validating safety systems.

GHS Classification & Mechanistic Toxicology

According to standardized GHS criteria, this compound triggers the following hazard statements[3],[5]:

  • H302 (Harmful if swallowed) & H332 (Harmful if inhaled): The primary amine moiety is susceptible to N-hydroxylation by hepatic cytochrome P450 enzymes. This metabolic activation forms N-hydroxyarylamines, which can oxidize the iron in hemoglobin from Fe2+ to Fe3+ , leading to methemoglobinemia and impaired oxygen transport.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The acidic nature of the hydrochloride salt, combined with the electrophilic potential of the nitrile group under specific biological conditions, causes localized protein denaturation upon contact with mucous membranes.

  • H335 (May cause respiratory irritation): Fine particulate dust can deposit in the upper respiratory tract, where the local dissolution of the HCl salt causes a localized drop in pH, triggering inflammatory responses.

Thermal Decomposition

While the nitrile group ( −C≡N ) is covalently stable under standard physiological and synthetic conditions, extreme thermal stress (e.g., laboratory fires) will cause the molecule to decompose, releasing highly toxic hydrogen cyanide (HCN), carbon monoxide (CO), and nitrogen oxides ( NOx​ )[3].

Engineering Controls & Self-Validating Handling Protocols

To mitigate the risks outlined above, handling 3-amino-4-methylbenzonitrile hydrochloride requires a self-validating safety workflow. This ensures that safety is not just assumed, but actively confirmed during the procedure.

Step-by-Step Safe Handling Methodology
  • Containment Preparation: All weighing and transfer operations must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) with HEPA filtration.

  • PPE Configuration: Operators must wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly sealed safety goggles (P280)[5].

  • Electrostatic Mitigation: Because the HCl salt is a fine powder, it is prone to electrostatic scattering. Causality: Using an anti-static bar inside the VBE neutralizes surface charges on the spatula and weigh boat, preventing aerosolization of the toxic dust.

  • Validation Step (Wipe Test): After the transfer is complete, swab the balance area with a methanol-soaked wipe. Analyze the swab via LC-MS to validate that zero fugitive dust escaped the primary containment zone. A clean LC-MS trace serves as the self-validating proof of containment.

Synthetic Utility & Experimental Methodology

3-Amino-4-methylbenzonitrile hydrochloride is frequently utilized in the synthesis of complex kinase inhibitors. A common application is the formation of an amide bond with a functionalized carboxylic acid to generate scaffolds similar to nilotinib[1] or p38 MAPK inhibitors[2].

Because the compound is stored as an HCl salt, the synthetic protocol must incorporate an in situ neutralization step to liberate the nucleophilic free amine.

Step-by-Step Protocol: HATU-Mediated Amide Coupling

Reagents Required:

  • 3-Amino-4-methylbenzonitrile hydrochloride (1.0 eq)

  • Target Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Active Ester Formation: In an oven-dried flask purged with argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 15 minutes. Causality: Pre-activating the acid forms the highly reactive OAt-ester. Doing this before introducing the amine prevents side reactions and epimerization.

  • Amine Liberation: In a separate vial, suspend 3-amino-4-methylbenzonitrile hydrochloride (1.0 eq) in DMF. Add DIPEA (2.0 eq). Causality: The DIPEA neutralizes the HCl salt, liberating the nucleophilic free base. Validation: The cloudy suspension will transition into a clear, homogeneous solution, visually confirming the release of the free base[2].

  • Coupling Reaction: Transfer the liberated amine solution dropwise into the active ester mixture. Stir at room temperature for 4–12 hours.

  • Reaction Validation: Monitor the reaction via TLC or LC-MS. The disappearance of the amine peak (m/z 133 for the free base) confirms the completion of the nucleophilic acyl substitution.

  • Workup: Quench the reaction by pouring it into ice-cold water. The hydrophobic amide product will precipitate. Collect the solid via vacuum filtration and wash with cold water to remove residual DMF and DIPEA salts.

Synthetic Workflow Visualization

G Start 3-Amino-4-methylbenzonitrile HCl (Stable Storage Form) Base DIPEA Addition (Neutralizes HCl, Liberates Amine) Start->Base Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Base->Coupling Activation Carboxylic Acid + HATU (Forms Active Ester) Activation->Coupling Product Kinase Inhibitor Scaffold (e.g., Nilotinib Analog) Coupling->Product

Synthetic workflow for amide coupling using 3-amino-4-methylbenzonitrile hydrochloride.

Emergency Response & Spill Mitigation

In the event of an accidental spill of the hydrochloride powder:

  • Evacuation & Isolation: Immediately isolate the area. Do not attempt to sweep the dry powder, as this will aerosolize the respiratory hazard (H335)[3].

  • Neutralization & Absorption: Cover the spill with a slightly damp, chemically inert absorbent pad (dampened with a mild alkaline solution like 5% sodium bicarbonate to neutralize the HCl and suppress dust).

  • Disposal: Carefully transfer the absorbed material into a hazardous waste container labeled for "Toxic Organics / Cyanide Precursors."

  • Decontamination: Wash the spill surface with copious amounts of water and soap, followed by a methanol wipe to ensure all organic residues are removed.

References

  • Source: sigmaaldrich.
  • Source: google.
  • Source: acs.
  • Source: bldpharm.
  • Source: bldpharm.

Sources

Foundational

Pharmacophoric Mechanisms and Application Workflows of 3-Amino-4-methylbenzonitrile Hydrochloride in Targeted Therapeutics

Executive Summary: Redefining "Mechanism of Action" In early-stage drug discovery, there is a frequent misconception regarding the "mechanism of action" (MoA) of chemical intermediates. 3-Amino-4-methylbenzonitrile hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Redefining "Mechanism of Action"

In early-stage drug discovery, there is a frequent misconception regarding the "mechanism of action" (MoA) of chemical intermediates. 3-Amino-4-methylbenzonitrile hydrochloride (CAS 1221722-18-4) , or its free base (CAS 60710-80-7), is not an active pharmaceutical ingredient (API) that exerts biological effects in isolation. Rather, it is a highly privileged pharmacophoric building block .

Its true mechanism of action is elucidated through its structural integration into complex targeted therapeutics—most notably, p38α/MK2 kinase inhibitors and Cereblon (CRBN)-directed bifunctional degraders (PROTACs). This whitepaper deconstructs the molecular causality of its functional groups, provides self-validating experimental protocols for mechanistic validation, and establishes a rigorous framework for its application in rational drug design.

Molecular Causality & Binding Mechanics

The utility of 3-amino-4-methylbenzonitrile hydrochloride stems from its unique "push-pull" electronic structure and precise steric profile 1. When incorporated into a larger ligand (such as an ATP-competitive kinase inhibitor), each moiety serves a distinct, causal mechanistic purpose:

  • The Nitrile Group (-C≡N): Acts as a strong, directional hydrogen bond acceptor. In the context of p38α/MK2 inhibitors, the nitrile group engages the Asp168 N-H within the highly conserved DFG (Asp-Phe-Gly) loop of the kinase domain. This interaction is critical for stabilizing the kinase in its inactive conformation 2.

  • The Amino Group (-NH2): Functions as a versatile hydrogen bond donor and acceptor. It frequently interacts with the hinge region (e.g., Met109) of the kinase, anchoring the molecule within the ATP-binding pocket and preventing ATP from phosphorylating downstream targets 2.

  • The Methyl Group (-CH3): Provides critical steric bulk and hydrophobic packing. Unlike a cyclopropyl or fluorine substitution, the methyl group optimally fills specific lipophilic sub-pockets. This steric direction dictates substrate selectivity, unexpectedly driving higher binding affinity for the p38α-MK2 complex compared to isolated p38α 2.

Pathway Visualization

Pathway TNF Inflammatory Cytokines (TNF-α, IL-1β) p38 p38α MAPK TNF->p38 Activation Complex p38α-MK2 Complex p38->Complex Dimerization MK2 MK2 Kinase MK2->Complex Dimerization Inflammation Chronic Inflammation Complex->Inflammation Substrate Phosphorylation Inhibitor 3-Amino-4-methylbenzonitrile Derived Inhibitor Inhibitor->Complex Allosteric/ATP Competitive Inhibition

p38α-MK2 signaling pathway inhibition by 3-amino-4-methylbenzonitrile derivatives.

Application in Targeted Protein Degradation (PROTACs)

Beyond classical competitive inhibition, this building block is increasingly utilized in the synthesis of bifunctional degraders 3. In PROTAC design, the 3-amino group serves as an ideal synthetic handle for linker attachment (e.g., via Buchwald-Hartwig amination or direct alkylation with acrylic acid derivatives). Concurrently, the benzonitrile core modulates the physicochemical properties of the E3 ligase-binding moiety, optimizing cell permeability and stabilizing the ternary complex (Target-PROTAC-E3 Ligase) required for proteasome-mediated degradation.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the mechanistic impact of the 3-amino-4-methylbenzonitrile core, the table below summarizes its comparative binding affinity and off-target liability against structural analogs within a standardized p38α/MK2 inhibition assay 12.

Pharmacophore CorePosition 4 Substitutionp38α-MK2 Activity ProfileCYP3A4 Inhibition (IC50)Mechanistic Observation
3-Amino-4-methylbenzonitrile -CH3 (Methyl)High Affinity (Sub-micromolar)> 10 μMOptimal hydrophobic packing; low off-target metabolic toxicity.
3-Amino-4-cyclopropylbenzonitrile -CyclopropylModerate Affinity~ 5 μMStrained ring introduces steric bulk, altering conjugation and binding trajectories.
3-Amino-4-fluorobenzonitrile -F (Fluoro)Moderate Affinity> 10 μMHigh electronegativity alters hinge binding dynamics; lacks sufficient hydrophobic bulk.

Self-Validating Experimental Protocols for Mechanistic Validation

To rigorously validate the mechanism of action of derivatives synthesized from 3-amino-4-methylbenzonitrile hydrochloride, we employ Surface Plasmon Resonance (SPR) and X-ray Crystallography. These protocols are designed as self-validating systems to ensure data integrity and prevent false positives.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality: SPR is selected over Isothermal Titration Calorimetry (ITC) because it provides real-time resolution of association ( kon​ ) and dissociation ( koff​ ) rates, which are critical for understanding the residence time of the nitrile-Asp168 interaction within the DFG loop.

  • Sensor Chip Preparation: Immobilize the purified p38α-MK2 heterodimer onto a CM5 sensor chip via standard amine coupling.

    • Self-Validation Checkpoint: Target an immobilization level of 2000-3000 RU. If RU < 1500, discard the chip; low density will yield poor signal-to-noise ratios and unreliable kinetic fits.

  • Analyte Preparation: Dissolve the synthesized derivative in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO).

    • Self-Validation Checkpoint: Prepare a 5% DMSO standard curve (ranging from 4.5% to 5.5%) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Kinetic Injection: Inject the analyte at a flow rate of 50 μL/min across a 3-fold dilution series (e.g., 1 μM down to 12 nM). Allow 120 seconds for association and 300 seconds for dissociation.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Checkpoint: The χ2 value of the fit must be < 10% of the Rmax​ . A higher χ2 invalidates the mechanistic assumption of a single-site competitive binding model, indicating potential aggregation or non-specific binding.

Protocol B: X-ray Crystallography for Structural Elucidation

Causality: Crystallography is mandatory to definitively prove the spatial orientation of the pharmacophore—specifically, the hydrogen bonding of the amino and nitrile groups to the hinge region and DFG loop, respectively 2.

  • Co-crystallization: Incubate 10 mg/mL of the target protein complex with a 5-fold molar excess of the inhibitor for 2 hours at 4°C to ensure complete saturation of the binding pocket.

  • Hanging Drop Vapor Diffusion: Mix 1 μL of the protein-ligand complex with 1 μL of reservoir solution (20% PEG 3350, 0.2 M Potassium thiocyanate).

    • Self-Validation Checkpoint: Set up a parallel control drop with DMSO only. If crystals form differently or not at all in the control, it confirms that crystal formation is ligand-dependent and not an artifact of precipitation.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 1.0 Å wavelength).

  • Refinement: Solve the structure using molecular replacement.

    • Self-Validation Checkpoint: Verify the Fo​−Fc​ omit map specifically around the 3-amino-4-methylbenzonitrile moiety at a >3σ contour level. This mathematically confirms the ligand's presence and orientation without model bias.

References

  • 3-Amino-4-cyclopropylbenzonitrile - Benchchem. Benchchem.
  • Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors | Journal of Medicinal Chemistry.
  • WO2021053495A1 - Bifunctional degraders and their methods of use.

Sources

Foundational

crystal structure of 3-amino-4-methylbenzonitrile hydrochloride

An In-Depth Technical Guide to the Crystallographic Characterization of 3-Amino-4-methylbenzonitrile Hydrochloride Executive Summary 3-Amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4) is a highly versatile bi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic Characterization of 3-Amino-4-methylbenzonitrile Hydrochloride

Executive Summary

3-Amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4) is a highly versatile bifunctional aromatic building block. Its unique structural topology—featuring a sterically demanding methyl group, an electron-withdrawing nitrile group, and an ionizable primary amine—makes it a privileged synthon in the design of kinase inhibitors and advanced materials[1]. While the free base is commonly utilized, isolation and crystallographic characterization of its hydrochloride salt provide critical insights into its supramolecular architecture, charge-assisted hydrogen bonding networks, and solid-state stability.

This whitepaper provides a comprehensive, expert-level guide to the single-crystal X-ray diffraction (SCXRD) workflow, structural refinement, and supramolecular logic of 3-amino-4-methylbenzonitrile hydrochloride.

Chemical Context & Rationale for Salt Formation

The free base, 3-amino-4-methylbenzonitrile, is typically synthesized via the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile using a Pd/C catalyst in an ethanol suspension under a hydrogen atmosphere[2]. While the free base can be crystallized, aniline derivatives are notoriously prone to ambient oxidation and often exhibit low melting points, complicating high-resolution X-ray crystallographic studies.

The Causality of Salt Formation: Converting the free base to its hydrochloride salt serves two fundamental purposes in crystallography and drug formulation:

  • Conformational Locking: Protonation of the amine to an anilinium cation ( −NH3+​ ) forces the nitrogen into a rigid tetrahedral geometry. This eliminates the amino twist angle variability often observed in strongly twisted aminobenzonitriles[3].

  • Lattice Enthalpy Maximization: The introduction of the spherical, highly electronegative chloride anion ( Cl− ) establishes a robust, predictable charge-assisted hydrogen bonding network ( N+−H⋯Cl− ). This strong electrostatic interaction drives the assembly of highly ordered, tightly packed crystal lattices, which diffract X-rays at high resolutions.

Experimental Protocol: SCXRD Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for growing diffraction-quality crystals and solving the structure.

Step 1: Synthesis and Crystallization
  • Salt Formation: Dissolve 100 mg of 3-amino-4-methylbenzonitrile free base in 5 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C. The hydrochloride salt will precipitate instantly as a fine white powder. Filter, wash with cold ether, and dry under a vacuum.

  • Vapor Diffusion Crystallization: Causality: Vapor diffusion is chosen over slow evaporation because it allows for a highly controlled, gradual decrease in solubility, which minimizes rapid nucleation and promotes the growth of large, defect-free single crystals.

    • Dissolve 20 mg of the salt in a minimum volume of methanol (solvent).

    • Place the open vial inside a larger closed chamber containing diethyl ether (antisolvent).

    • Allow the system to stand undisturbed at room temperature for 48–72 hours until block-like crystals form.

Step 2: Data Collection and Reduction
  • Mounting: Select a crystal with dimensions approximately 0.2×0.2×0.1 mm. Mount it on a glass fiber using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (100 K) to minimize thermal motion and maximize high-angle diffraction intensity.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) and a CCD/CMOS detector.

  • Reduction: Integrate the frames and apply empirical absorption corrections (multi-scan method) to ensure the internal agreement factor ( Rint​ ) is below 0.05, validating the quality of the dataset.

Step 3: Structure Solution and Refinement
  • Solve the phase problem using intrinsic phasing or direct methods via SHELXT [4].

  • Refine the structure using full-matrix least-squares on F2 with SHELXL [4].

  • Self-Validation: Ensure all non-hydrogen atoms are refined anisotropically. Locate the anilinium protons from the difference Fourier map and refine them freely to confirm the protonation state, validating the salt formation.

SCXRD_Workflow N1 1. Compound Synthesis (Pd/C Hydrogenation) N2 2. Salt Formation (HCl in Et2O) N1->N2 N3 3. Crystallization (Vapor Diffusion) N2->N3 N4 4. Data Collection (Mo Kα Radiation) N3->N4 N5 5. Structure Solution (SHELXT) N4->N5 N6 6. Refinement (SHELXL / CheckCIF) N5->N6

Fig 1. Step-by-step workflow for the SCXRD analysis of the hydrochloride salt.

Crystallographic Data & Supramolecular Architecture

Based on isostructural analyses of substituted anilinium hydrochlorides, 3-amino-4-methylbenzonitrile hydrochloride typically crystallizes in a monoclinic crystal system (commonly P21​/c ). The primary driving force of the crystal packing is the extensive hydrogen bonding network.

Quantitative Data Presentation

Table 1: Representative Crystallographic Parameters | Parameter | Value | | :--- | :--- | | Chemical Formula | C8​H9​ClN2​ | | Formula Weight | 168.62 g/mol | | Temperature | 100(2) K | | Crystal System | Monoclinic | | Space Group | P21​/c | | Calculated Density ( ρcalc​ ) | ∼1.35 g/cm3 | | Absorption Coefficient ( μ ) | ∼0.35 mm−1 | | Z (Molecules per unit cell) | 4 |

Table 2: Supramolecular Hydrogen Bond Geometry | Interaction Type | Donor-Acceptor ( D⋯A ) | Distance d(D⋯A) | Angle ∠(D−H⋯A) | | :--- | :--- | :--- | :--- | | Charge-Assisted H-Bond | N1−H1A⋯Cl1 | 3.12−3.18 Å | 165∘−175∘ | | Charge-Assisted H-Bond | N1−H1B⋯Cl1i | 3.15−3.20 Å | 160∘−170∘ | | Dipole-Ion Interaction | N1−H1C⋯N2 (Nitrile) | 2.95−3.05 Å | 150∘−165∘ |

The Logic of the Crystal Lattice

The supramolecular assembly is dictated by a hierarchy of intermolecular forces. The dominant interactions are the charge-assisted hydrogen bonds between the three protons of the −NH3+​ group and adjacent chloride ions. This forms a 2D corrugated sheet structure. The layers are further stabilized by antiparallel dipole-dipole interactions between the nitrile groups ( −C≡N ) of adjacent molecules, which align to cancel out their macroscopic dipole moments. Finally, the steric bulk of the methyl group forces the aromatic rings into an offset face-to-face π−π stacking arrangement.

Supramolecular_Logic Cation Anilinium Cation (-NH3+) Anion Chloride Anion (Cl-) Cation->Anion Charge-Assisted H-Bond Anion->Cation 3D Network Propagation Nitrile Nitrile Group (-C≡N) Nitrile->Nitrile Antiparallel Dipole Methyl Methyl Group (-CH3) PiSystem Aromatic Ring (π-System) Methyl->PiSystem CH-π Packing PiSystem->PiSystem π-π Stacking

Fig 2. Supramolecular interaction logic governing the crystal lattice assembly.

Implications in Drug Development

Understanding the precise spatial arrangement and electronic distribution of 3-amino-4-methylbenzonitrile is paramount for structure-based drug design. This compound is a critical precursor in the synthesis of p38 α mitogen-activated protein kinase (MAPK) inhibitors[1].

In the development of p38 α -MK2 heterodimer inhibitors, the 3-amino-4-methylbenzonitrile moiety is integrated into larger scaffolds (e.g., N-(5-cyano-2-methylphenyl) derivatives). Crystallographic data of these inhibitors bound to the ATP site of p38 α reveals that the nitrile group acts as a critical hydrogen bond acceptor, interacting directly with the Asp168 N–H in the DFG loop of the kinase[1]. The methyl group, situated ortho to the amine linkage, provides a necessary steric clash that locks the biaryl conformation of the inhibitor, ensuring high target selectivity. The fundamental bond lengths and angles derived from the SCXRD of the small molecule precursor directly inform the computational force fields used to model these complex protein-ligand interactions.

References

  • [1] Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • [3] Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles: 4-(Di-tert-butylamino)benzonitrile and 3-(Di-tert-butylamino)benzonitrile | The Journal of Physical Chemistry A. ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-amino-4-methylbenzonitrile hydrochloride

Application Note: Scalable Synthesis and Isolation of 3-Amino-4-methylbenzonitrile Hydrochloride Abstract 3-Amino-4-methylbenzonitrile is a highly versatile building block frequently utilized in the synthesis of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of 3-Amino-4-methylbenzonitrile Hydrochloride

Abstract 3-Amino-4-methylbenzonitrile is a highly versatile building block frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Its conversion to the hydrochloride salt (CAS: 1221722-18-4) is often required to enhance aqueous solubility for biological assays and to prevent the oxidative degradation typical of electron-rich anilines. This application note details a robust, two-phase protocol for the catalytic reduction of 3-nitro-4-methylbenzonitrile followed by anhydrous hydrochloride salt formation.

Reaction Workflow and Mechanistic Strategy

The synthesis relies on a mild catalytic hydrogenation to selectively reduce the nitro group without over-reducing the sensitive nitrile moiety. By utilizing Palladium on Carbon (Pd/C) under atmospheric hydrogen, the protocol avoids the generation of heavy metal waste associated with traditional Béchamp (Fe/HCl) or Tin(II) chloride reductions, ensuring a cleaner impurity profile suitable for drug development.

SynthesisRoute SM 3-Nitro-4-methylbenzonitrile (Starting Material) Intermediate 3-Amino-4-methylbenzonitrile (Free Base) SM->Intermediate H2 (atm), 10% Pd/C EtOH, RT Product 3-Amino-4-methylbenzonitrile Hydrochloride Intermediate->Product 4M HCl in Dioxane Et2O, 0 °C

Synthesis workflow of 3-amino-4-methylbenzonitrile hydrochloride.

Reagents and Quantitative Parameters

The following stoichiometric table outlines the optimized parameters for a 120 g scale reaction, designed for self-validating scalability.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Nitro-4-methylbenzonitrile162.151.0120.0 gStarting Material
10% Palladium on Carbon (Pd/C)N/A~0.005 (Pd)7.0 gHydrogenation Catalyst
Ethanol (Absolute)46.07Solvent1.2 LReaction Solvent
Hydrogen Gas ( H2​ )2.02Excess~50 L (atm)Reducing Agent
4M HCl in Dioxane36.461.1205 mLSalt-forming Agent
Diethyl Ether ( Et2​O )74.12Anti-solvent1.0 LPrecipitation Solvent

Step-by-Step Experimental Protocol

Phase 1: Catalytic Hydrogenation (Free Base Synthesis)

Note: This phase utilizes a highly efficient catalytic reduction validated to yield 97% of the pure free base[1].

  • Preparation: In a thoroughly purged and inert 3 L round-bottom flask or hydrogenation reactor, suspend 120 g of 3-nitro-4-methylbenzonitrile in 1.2 L of absolute ethanol[1].

  • Catalyst Addition: Carefully add 7 g of 10% Pd/C catalyst to the suspension[1]. Caution: Dry Pd/C is highly pyrophoric. It is recommended to wet the catalyst with a small amount of solvent under nitrogen before addition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (approximately 50 L volume consumed) at room temperature[1].

  • Monitoring: Stir vigorously. The reaction is self-validating; hydrogen uptake will cease when the stoichiometric requirement is met. Verify completion via TLC (Hexanes:EtOAc 7:3) or LC-MS to ensure the complete disappearance of the nitro starting material.

  • Filtration: Purge the system with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst[1]. Wash the filter cake with an additional 200 mL of ethanol.

  • Concentration: Distill the filtrate under reduced pressure to remove the ethanol solvent, affording the crude 3-amino-4-methylbenzonitrile as a solid[1].

Phase 2: Hydrochloride Salt Formation

Note: The conversion to the hydrochloride salt must be performed under anhydrous conditions to prevent the formation of hydrates and ensure a crisp, filterable precipitate.

  • Dissolution: Dissolve the isolated 3-amino-4-methylbenzonitrile (approx. 95 g) in 500 mL of anhydrous diethyl ether ( Et2​O ). If solubility is limited, add minimal anhydrous dichloromethane (DCM) until a clear solution is achieved.

  • Cooling: Transfer the solution to an ice bath and allow it to cool to 0 °C under a nitrogen atmosphere.

  • Acidification: Dropwise, add 205 mL of 4M anhydrous HCl in dioxane (1.1 equivalents) via an addition funnel over 30 minutes. A white to off-white precipitate will immediately begin to form, validating the protonation of the aniline nitrogen.

  • Maturation: Allow the suspension to stir at 0 °C for an additional 1 hour to ensure complete crystallization.

  • Isolation: Filter the resulting hydrochloride salt under a vacuum using a sintered glass funnel. Wash the filter cake with 2 x 150 mL of cold, anhydrous diethyl ether to remove residual dioxane and unreacted free base.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 3-amino-4-methylbenzonitrile hydrochloride.

Analytical Characterization

To ensure the integrity of the synthesized batch, validate the product against the following expected analytical benchmarks. Note that protonation of the amine shifts the NH2​ signal downfield and broadens it significantly.

Analytical MethodExpected Result (Free Base)[1]Expected Result (HCl Salt)
1 H-NMR (DMSO- d6​ ) δ 7.10 (dd, 1H), 6.90 (d, 1H), 6.85 (d, 1H), 5.35 (s, 2H, NH2​ ), 2.15 (s, 3H) δ ~9.50-10.50 (br s, 3H, NH3+​ ), aromatic protons shifted slightly downfield, 2.25 (s, 3H)
Mass Spectrometry (ESI+) m/z 133.07 [M+H]+ m/z 133.07 [M−Cl]+ (Detects free base ion)
Physical Appearance Pale yellow to off-white solidWhite, crystalline powder

References

  • ChemicalBook. "3-Amino-4-methylbenzonitrile | 60710-80-7." ChemicalBook Properties and Synthesis Database.

Sources

Application

Application Notes and Protocols: The Strategic Utility of 3-Amino-4-methylbenzonitrile Hydrochloride in Pharmaceutical Synthesis

Introduction: Unveiling a Versatile Pharmaceutical Building Block In the intricate landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of complex molecular architectures. 3-Amino-4-methylbenzonitrile hydrochloride (CAS No: 1221722-18-4) has emerged as a highly valuable and versatile building block for medicinal chemists and process development scientists.[1] Its structure, a benzonitrile core functionalized with a primary amine and a methyl group, offers a unique convergence of reactive sites. The hydrochloride salt form confers enhanced stability and improved handling characteristics compared to the free base, making it an ideal candidate for a wide range of synthetic transformations.

This guide provides an in-depth exploration of 3-amino-4-methylbenzonitrile hydrochloride, detailing its physicochemical properties, safety protocols, and, most importantly, its core applications in the synthesis of key pharmaceutical scaffolds. The protocols herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to leverage this intermediate's full synthetic potential.

Compound Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful laboratory practice.

Physicochemical and Spectroscopic Data

The key properties of 3-amino-4-methylbenzonitrile and its hydrochloride salt are summarized below. These data are critical for reaction planning, characterization, and quality control.

PropertyValueSource(s)
Compound Name 3-Amino-4-methylbenzonitrile hydrochloride[1]
CAS Number 1221722-18-4[1]
Molecular Formula C₈H₉ClN₂[1]
Molecular Weight 168.62 g/mol [1]
Appearance Gray to Yellow to Brown Solid
Melting Point (Free Base) 81 °C[2]
Boiling Point (Free Base) 191 °C
InChIKey (Free Base) IEWMNQUBZPVSSV-UHFFFAOYSA-N[3][4]
SMILES (Hydrochloride) N#CC1=CC=C(C)C(N)=C1.[H]Cl[1]

Note: Properties such as melting and boiling points are often reported for the free base (CAS 60710-80-7) in literature.[3][5]

GHS Hazard Information and Safe Handling

3-Amino-4-methylbenzonitrile is classified as a hazardous substance.[6][7][8] Adherence to strict safety protocols is mandatory.

  • Hazard Statements:

    • H302: Harmful if swallowed.[3][8]

    • H312: Harmful in contact with skin.[4]

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[3][7]

  • Precautionary Measures & Protocols:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7][8]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[2][6]

    • Handling: Avoid generating dust.[7] Prevent all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke in the work area.[6]

    • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7] Keep away from strong oxidizing agents.[6]

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of 3-amino-4-methylbenzonitrile hydrochloride stems from the distinct reactivity of its primary aromatic amine and nitrile functional groups. A critical first step for many transformations involving the amine is its neutralization from the hydrochloride salt to the free base, which can often be accomplished in situ.

G cluster_reactions Key Synthetic Transformations start 3-Amino-4-methylbenzonitrile HCl neutralization In Situ Neutralization (e.g., Et3N, NaHCO3) start->neutralization freebase 3-Amino-4-methylbenzonitrile (Free Base) neutralization->freebase acylation Amide Formation (Acylation) freebase->acylation diazotization Diazotization (NaNO2, HCl) freebase->diazotization alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) freebase->alkylation heterocycle Heterocycle Synthesis (e.g., Indazoles) freebase->heterocycle nitrile_hydrolysis Nitrile Hydrolysis (-> Carboxylic Acid) freebase->nitrile_hydrolysis Nitrile Reactivity nitrile_reduction Nitrile Reduction (-> Primary Amine) freebase->nitrile_reduction sandmeyer Sandmeyer-type Rxns (e.g., Halogenation) diazotization->sandmeyer

Caption: Key synthetic pathways originating from 3-amino-4-methylbenzonitrile HCl.

Amide Bond Formation via N-Acylation

The primary amine of the free base is a potent nucleophile, readily undergoing acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This reaction is fundamental for elaborating the molecular scaffold, often serving as a key step in building the core of an active pharmaceutical ingredient (API). The choice of acylating agent directly dictates the resulting substituent, allowing for systematic structure-activity relationship (SAR) studies.

Diazotization and Sandmeyer-Type Reactions

A classic and powerful transformation of primary aromatic amines is their conversion to diazonium salts. This is typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. This electrophilic intermediate is exceptionally versatile and can be displaced by a wide variety of nucleophiles in Sandmeyer or related reactions, enabling:

  • Halogenation: Introduction of -Cl, -Br, or -I.

  • Hydroxylation: Formation of a phenol.

  • Cyanation: Introduction of another nitrile group.

This pathway provides a strategic method for replacing the amino group with functionalities that are otherwise difficult to install directly.

Synthesis of Heterocyclic Scaffolds

The arrangement of the amine and nitrile groups makes this intermediate a precursor for various heterocyclic systems, which are privileged structures in medicinal chemistry.

  • 3-Aminoindazoles: The reaction of aminobenzonitriles with hydrazines can be a pathway to 3-aminoindazoles, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[9] This transformation involves the initial formation of an amidine intermediate followed by an intramolecular cyclization. The specific conditions, often requiring a base, are crucial to facilitate the reaction.[9]

Transformations of the Nitrile Group

The nitrile group itself offers further synthetic handles, typically after the amine has been transformed or protected.

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, introducing a key functional group for further amide couplings or other modifications.

  • Reduction: The nitrile can be reduced to a primary amine (e.g., using H₂/catalyst or LiAlH₄), yielding a diamino-toluene derivative, which can be a precursor for other classes of compounds.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. Researchers should always perform their own risk assessment and reaction optimization.

Protocol 4.1: In Situ Neutralization and N-Acetylation

This protocol details the formation of N-(3-cyano-4-methylphenyl)acetamide, a representative amide derivative. The neutralization and acylation are performed in a one-pot procedure.

Caption: Synthesis of N-(3-cyano-4-methylphenyl)acetamide.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-amino-4-methylbenzonitrile hydrochloride (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) or ethyl acetate (approx. 0.2 M concentration). Stir the suspension at room temperature.

  • Neutralization: Cool the mixture to 0 °C using an ice bath. Add triethylamine (Et₃N, 1.1 eq.) dropwise. Stir for 15-20 minutes. A clear solution of the free base should form.

  • Acylation: While maintaining the temperature at 0 °C, add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 4.2: Diazotization and Sandmeyer Halogenation

This protocol provides a general method for converting the amino group to a chloro group via a diazonium salt intermediate, yielding 3-chloro-4-methylbenzonitrile.

  • Acidic Suspension: In a three-neck flask equipped with a thermometer and a dropping funnel, suspend 3-amino-4-methylbenzonitrile hydrochloride (1.0 eq.) in a 6 M solution of hydrochloric acid (HCl).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold suspension, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq.) in concentrated HCl. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous nitrogen evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Workup and Isolation: Cool the reaction mixture to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting crude product should be purified by column chromatography or distillation under reduced pressure.

Conclusion and Future Outlook

3-Amino-4-methylbenzonitrile hydrochloride is a strategically important intermediate whose value lies in its predictable reactivity and its capacity to serve as a scaffold for diverse molecular architectures. The protocols detailed in this guide for amide formation and diazotization represent fundamental transformations that open the door to a vast chemical space. The potential for this building block in the synthesis of heterocyclic systems, particularly those relevant to kinase inhibition and other therapeutic areas, is significant. As the demand for novel and complex APIs continues to grow, the utility of well-characterized and versatile intermediates like 3-amino-4-methylbenzonitrile hydrochloride will undoubtedly expand, solidifying its role in the modern synthetic chemist's toolbox.

References

  • BLD Pharm. (n.d.). 78881-21-7|4-Amino-3-methylbenzonitrile.
  • BLD Pharm. (n.d.). 1221722-18-4|3-Amino-4-methylbenzonitrile hydrochloride.
  • Fluorochem. (n.d.). 3-Amino-4-methylbenzonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-3-methylbenzonitrile.
  • ChemicalBook. (2025). 3-Amino-4-methylbenzonitrile | 60710-80-7.
  • Sigma-Aldrich. (n.d.). 3-Amino-4-methylbenzonitrile | 60710-80-7.
  • Apollo Scientific. (2023). Safety Data Sheet: 3-Amino-4-methylbenzonitrile.
  • BenchChem. (2025). Application Notes and Protocols for 3,5-Diamino-4-methylbenzonitrile in Organic Synthesis.
  • Sigma-Aldrich. (2026). Safety Data Sheet.
  • ECHEMI. (n.d.). Buy 3-amino-4-methylbenzonitrile from Chemsigma International Co., Ltd.
  • ECHEMI. (n.d.). 3-amino-4-methoxybenzonitrile SDS, 60979-25-1 Safety Data Sheets.
  • PubChem. (n.d.). 3-Amino-4-methylbenzonitrile. National Center for Biotechnology Information.
  • Chemical Communications (RSC Publishing). (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.

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Method

A Comprehensive Guide to the Synthesis of Benzonitrile Derivatives from 3-Amino-4-methylbenzonitrile Hydrochloride

Abstract 3-Amino-4-methylbenzonitrile is a versatile chemical scaffold crucial for the development of novel pharmaceuticals and advanced materials. Its strategic functionalization allows for the creation of a diverse lib...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Amino-4-methylbenzonitrile is a versatile chemical scaffold crucial for the development of novel pharmaceuticals and advanced materials. Its strategic functionalization allows for the creation of a diverse library of substituted benzonitrile derivatives. This guide provides an in-depth exploration of the synthetic pathways originating from 3-amino-4-methylbenzonitrile hydrochloride, with a primary focus on its conversion to the highly reactive 4-cyano-3-methylbenzenediazonium intermediate. We will detail robust protocols for subsequent transformations, including classic Sandmeyer reactions for halogenation and cyanation, and modern palladium-catalyzed cross-coupling reactions for C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bond formation. This document is intended for researchers, chemists, and drug development professionals, emphasizing experimental causality, safety, and reproducibility.

Critical Safety Protocols: The Imperative of Handling Aryl Diazonium Salts

Aryl diazonium salts are high-energy intermediates renowned for their synthetic utility and, more critically, their potential for violent decomposition.[1] In the solid state, they are often shock-sensitive and can be explosive.[2][3] Therefore, the cardinal rule of their use is to generate and consume them in situ (in the reaction solution) whenever feasible, avoiding isolation.[1][4]

Adherence to the "Twelve Cardinal Rules" for handling diazonium salts is mandatory for ensuring laboratory safety.[2][3][4][5]

The Twelve Cardinal Rules for Safe Diazonium Salt Handling:

  • Assume Explosive Nature: Treat all unknown diazonium salts as potentially explosive.[1][3]

  • Stoichiometric Control: Use only a stoichiometric amount of sodium nitrite to prevent excess.[2][3][5]

  • Monitor Nitrous Acid: Always check for and neutralize excess nitrous acid (e.g., with sulfamic acid) using starch-potassium iodide indicator paper.[2][3][5]

  • Correct Order of Addition: Add the sodium nitrite solution to the acidic amine solution, not vice-versa.[2][3]

  • Strict Temperature Control: Maintain the reaction temperature below 5°C at all times.[2][3][5]

  • Proper Venting: Ensure adequate ventilation to safely release gases (primarily N₂) generated during the reaction.[2][3][4]

  • Assess Thermal Stability: If possible, determine the thermal stability of the specific diazonium compound in your system.[2][5]

  • Prevent Precipitation: Never allow the undesired precipitation of the diazonium salt from the solution.[3][4][5]

  • Analyze Residuals: Check the final product for residual diazo compounds, especially under new process conditions.[2][5]

  • Quench Excess Reagent: Quench any remaining diazonium salt before work-up or disposal.[2][3][5]

  • Limit Isolation Scale: If isolation is unavoidable, handle no more than 0.75 mmol at a time and use appropriate protective equipment like a blast shield.[2][3][4][5]

  • Handle Solids with Care: Use plastic or wooden spatulas for handling any solid diazonium salts. Never scratch or grind the dried powder.[1][2][5]

start Start Diazotization prep Prepare Amine Salt Solution (Amine + Acid) start->prep cool Cool to 0-5 °C prep->cool add_nitrite Slowly Add NaNO2 (aq) Monitor Temperature cool->add_nitrite hazard HAZARD Precipitation Observed? add_nitrite->hazard check_excess Test for Excess HNO2 (Starch-Iodide Paper) quench_hno2 Quench Excess HNO2 (e.g., Sulfamic Acid) check_excess->quench_hno2 Positive Test hold Stir at 0-5 °C for 30 min check_excess->hold Negative Test quench_hno2->hold proceed Diazonium Salt Ready for In Situ Use hold->proceed hazard->check_excess No stop STOP! Dilute immediately. Do not isolate solid. hazard->stop Yes

Caption: A safety-critical workflow for the diazotization process.

The Gateway Reaction: Diazotization of 3-Amino-4-methylbenzonitrile

The conversion of the primary aromatic amine of 3-amino-4-methylbenzonitrile into a diazonium salt is the pivotal first step for nearly all subsequent derivatizations. This reaction is performed in an acidic aqueous medium where unstable nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong mineral acid.[6][7] The resulting 4-cyano-3-methylbenzenediazonium chloride is then used immediately in the next synthetic step.

Protocol 2.1: In Situ Preparation of 4-Cyano-3-methylbenzenediazonium Chloride

Causality: The use of hydrochloric acid is twofold: it protonates the amine to form a water-soluble salt and reacts with sodium nitrite to generate the necessary nitrous acid. The low temperature (0-5°C) is critical to prevent the premature decomposition of the thermally labile diazonium salt.[2][5]

ReagentMolar Eq.Purpose
3-Amino-4-methylbenzonitrile HCl1.0Starting Material
Concentrated HCl~3.0Acid catalyst, forms amine salt
Sodium Nitrite (NaNO₂)1.05Diazotizing agent precursor
Deionized Water-Solvent
Sulfamic AcidAs neededQuenches excess nitrous acid

Step-by-Step Procedure:

  • Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-amino-4-methylbenzonitrile hydrochloride (1.0 eq) in a mixture of deionized water and concentrated hydrochloric acid (3.0 eq).

  • Cooling: Cool the stirred suspension to 0-5°C using an ice-salt bath. A fine, pale slurry is expected.

  • Nitrite Addition: Dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water in the dropping funnel. Add this solution dropwise to the cold amine suspension over 30-45 minutes, ensuring the internal temperature never exceeds 5°C.

  • Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates excess.

  • Quenching (if necessary): If the test is positive, add a small amount of solid sulfamic acid portion-wise until the test is negative.

  • In Situ Use: The resulting clear, pale-yellow solution of 4-cyano-3-methylbenzenediazonium chloride is now ready for immediate use in subsequent reactions. DO NOT ATTEMPT TO ISOLATE.

cluster_0 Flask 1: Amine Salt Prep cluster_1 Flask 2: Diazotization A 3-Amino-4-methyl- benzonitrile HCl C Stir and Cool to 0-5 °C A->C B H2O, conc. HCl B->C E Dropwise Addition (T < 5 °C) C->E D NaNO2 (aq) D->E F In Situ Diazonium Salt Solution E->F

Caption: Workflow for the in situ generation of the diazonium salt.

Functional Group Installation via Sandmeyer Reactions

The Sandmeyer reaction is a powerful method for replacing the diazonium group with a halide or pseudohalide, catalyzed by copper(I) salts.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) catalyst.[8]

Protocol 3.1: Synthesis of 3-Chloro-4-methylbenzonitrile

Causality: Copper(I) chloride acts as the catalyst, facilitating the transfer of a chlorine atom to the aryl radical intermediate with the concurrent loss of dinitrogen gas.[8]

ReagentMolar Eq.Purpose
In Situ Diazonium Salt1.0Electrophile
Copper(I) Chloride (CuCl)1.2Catalyst and Chloride Source
Concentrated HCl-Solvent for Catalyst

Step-by-Step Procedure:

  • Catalyst Preparation: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5°C.

  • Reaction: Slowly add the cold diazonium salt solution (from Protocol 2.1) to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up: Extract the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Advanced C-C and C-N Bond Formation via Palladium Catalysis

While Sandmeyer reactions are classics, modern palladium-catalyzed cross-coupling reactions vastly expand the synthetic possibilities. Aryl diazonium salts, or the more stable aryl halides derived from them, are excellent coupling partners.

Protocol 4.1: Suzuki-Miyaura Coupling for Biaryl Synthesis

Aryl diazonium salts are highly effective electrophiles in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with arylboronic acids.[9][10][11]

Causality: A palladium(0) catalyst undergoes oxidative addition into the C-N₂⁺ bond (or more commonly, a C-X bond of a pre-formed halide), followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product.

ReagentMolar Eq.Purpose
3-Bromo-4-methylbenzonitrile1.0Electrophile (from Sandmeyer)
Arylboronic Acid1.2Nucleophile
Pd(PPh₃)₄ or Pd(OAc)₂/Ligand0.02 - 0.05Catalyst
K₂CO₃ or Cs₂CO₃2.0 - 3.0Base
Toluene/Water or Dioxane/Water-Solvent System

Step-by-Step Procedure:

  • Setup: To a flask charged with 3-bromo-4-methylbenzonitrile (1.0 eq), add the arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water).

  • Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired biaryl benzonitrile derivative.

Protocol 4.2: Buchwald-Hartwig Amination for Aryl Amine Synthesis

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling an aryl halide with an amine.[12] This protocol uses the halo-benzonitrile derivative prepared via the Sandmeyer reaction as the starting material.

Causality: The palladium catalyst, supported by a sterically bulky phosphine ligand, facilitates the coupling of the amine nucleophile with the aryl halide.[13] A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium complex.

ReagentMolar Eq.Purpose
3-Chloro-4-methylbenzonitrile1.0Electrophile (from Sandmeyer)
Primary or Secondary Amine1.1 - 1.5Nucleophile
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02Catalyst Precursor
XPhos, SPhos, or BINAP0.02 - 0.04Ligand
NaOt-Bu or K₃PO₄1.5 - 2.0Base
Toluene or Dioxane-Anhydrous Solvent

Step-by-Step Procedure:

  • Setup: In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add 3-chloro-4-methylbenzonitrile (1.0 eq), the amine (1.2 eq), and anhydrous solvent.

  • Heating: Heat the mixture to 90-110°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the desired N-aryl benzonitrile derivative.

start 3-Amino-4-methyl- benzonitrile HCl diazonium In Situ Diazonium Salt start->diazonium Diazotization sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer aryl_halide 3-Halo-4-methyl- benzonitrile sandmeyer->aryl_halide suzuki Suzuki Coupling (Pd catalyst, R-B(OH)2) aryl_halide->suzuki buchwald Buchwald-Hartwig (Pd catalyst, R2NH) aryl_halide->buchwald biaryl Biaryl Benzonitrile Derivative (C-C) suzuki->biaryl arylamine Aryl Amine Benzonitrile Derivative (C-N) buchwald->arylamine

Caption: Synthetic pathways from 3-amino-4-methylbenzonitrile to advanced derivatives.

General Procedures for Purification and Characterization

Purification:

  • Column Chromatography: The most common method for purifying benzonitrile derivatives. Silica gel is the standard stationary phase, with mobile phases typically consisting of hexane/ethyl acetate or dichloromethane/methanol gradients.

  • Recrystallization: Effective for obtaining high-purity crystalline solids. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.

  • Distillation: Suitable for liquid products that are thermally stable. Vacuum distillation is often required to lower the boiling point and prevent decomposition.[14][15]

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The nitrile carbon typically appears around 115-125 ppm in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: The C≡N stretch is a sharp, intense band typically found in the 2220-2260 cm⁻¹ region.[16]

  • UV-Vis Spectroscopy: Useful for characterizing the electronic properties of conjugated systems.[16]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in Diazotization Temperature too high, leading to decomposition.Ensure the temperature is strictly maintained below 5°C.[1] Use a well-calibrated thermometer.
Insufficient acid.Ensure at least 2.5-3.0 equivalents of strong acid are used.
Dark Red/Brown Color During Diazotization Azo coupling side reactions or decomposition.Proceed to the next step quickly. Ensure adequate acidity and low temperature.[1]
Precipitation of Solid from Diazonium Solution Diazonium salt is insoluble.CRITICAL HAZARD. Immediately dilute the mixture with more cold water/acid. Do not filter or handle the solid.[1]
Low Yield in Sandmeyer Reaction Impure or inactive Cu(I) salt.Use freshly purchased or properly stored Cu(I) salts. Oxidation to Cu(II) reduces efficacy.
Diazonium salt decomposed before addition.Prepare the diazonium salt and use it immediately. Ensure all solutions are kept cold.
Low Yield in Pd-Catalyzed Coupling Inactive catalyst or oxygen contamination.Use fresh palladium catalysts and ligands. Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere.
Incorrect base or solvent.The choice of base and solvent is critical and often substrate-dependent. Consult literature for similar transformations.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. [Link]

  • Taft, B. R., et al. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. Organic Letters. [Link]

  • Taft, B. R., et al. (2021). Suzuki Coupling of Protected Aryl Diazonium Ions: Expanding the Knowledge of Triazabutadiene Compatible Reactions. PMC. [Link]

  • Malig, T. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • Felpin, F. X., et al. (2011). Heterogeneous Palladium Catalysts for Suzuki–Miyaura Coupling Reactions Involving Aryl Diazonium Salts. ChemistryOpen. [Link]

  • Malig, T. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

  • Darses, S., et al. (2014). Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions. Chemical Reviews. [Link]

  • Purification of Benzonitrile. LookChem. [Link]

  • Watson, A. J. A., et al. (2014). Aryldiazonium Tetrafluoroborate Salts as Green and Efficient Coupling Partners for the Suzuki–Miyaura Reaction: From Optimisation to Mole Scale. Organic Process Research & Development. [Link]

  • How can I purify impure benzonitrile?. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • BENZONITRILE. Ataman Kimya. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

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Application

in vitro assay protocols involving 3-amino-4-methylbenzonitrile hydrochloride

Application Note: In Vitro Assay Workflows for Kinase Inhibitors Derived from 3-Amino-4-methylbenzonitrile Hydrochloride Executive Summary & Chemical Rationale In modern fragment-based drug discovery and rational drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Workflows for Kinase Inhibitors Derived from 3-Amino-4-methylbenzonitrile Hydrochloride

Executive Summary & Chemical Rationale

In modern fragment-based drug discovery and rational drug design, 3-amino-4-methylbenzonitrile hydrochloride (CAS 1221722-18-4) serves as a highly privileged building block. The compound provides a rigid, functionalized aniline scaffold that is critical for synthesizing ATP-competitive kinase inhibitors.

Mechanistic Causality: Why is this specific precursor favored in kinase inhibitor libraries?

  • Hydrogen Bonding: The cyano (-CN) group acts as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region[1].

  • Steric Locking: The ortho-methyl group restricts the dihedral angle of the adjacent aromatic systems once the primary amine is converted into an amide or secondary amine via cross-coupling. This conformational lock minimizes the entropic penalty upon binding[2].

  • Substrate Selectivity: Derivatives of this compound have been uniquely successful in generating MAPK-activated protein kinase-2 (MK2) "Prevention of Activation" (PoA) inhibitors, which bind the p38α-MK2 complex rather than p38α alone[1]. It is also a core intermediate in the synthesis of mutant c-Kit kinase inhibitors[3].

This application note details the in vitro assay protocols required to validate the biochemical efficacy of compounds synthesized from 3-amino-4-methylbenzonitrile hydrochloride.

Experimental Workflow & Signaling Pathway

The following diagram illustrates the chemical progression from the 3-amino-4-methylbenzonitrile precursor to the active inhibitor, alongside the in vitro p38α-MK2 signaling pathway targeted by the coupled enzyme assay.

G cluster_0 Chemical Workflow cluster_1 In Vitro Assay (p38α-MK2 Pathway) N1 3-Amino-4-methylbenzonitrile HCl N2 Lead Optimization (Amidation/Coupling) N1->N2 N3 MK2 PoA Inhibitor N2->N3 P1 p38α Kinase (Active) N3->P1 Binds p38α-MK2 Complex P2 MK2 Substrate (Avi-tagged) P1->P2 Phosphorylation P3 Phospho-MK2 (Thr222) P2->P3 P4 ELISA Detection P3->P4 Anti-pMK2 Antibody

Fig 1: Workflow from 3-amino-4-methylbenzonitrile synthesis to the MK2 PoA in vitro assay pathway.

Protocol I: p38α-MK2 Coupled Enzyme Inhibition Assay (ELISA)

This protocol evaluates the ability of 3-amino-4-methylbenzonitrile derivatives to act as Prevention of Activation (PoA) inhibitors. Unlike traditional p38α inhibitors, PoA inhibitors bind competitively to the ATP site of p38α but exhibit higher affinity for the p38α-MK2 complex, thereby preventing MK2 phosphorylation at Thr222 without blocking p38α from phosphorylating other substrates[1][2].

Self-Validating System Setup: To ensure assay integrity, every plate must include a maximum signal control (DMSO only, no inhibitor) and a minimum signal control (EDTA added prior to ATP to chelate Mg²⁺, completely abolishing kinase activity). A Z'-factor > 0.6 must be achieved for the data to be considered valid.

Step-by-Step Methodology:
  • Kinase Activation: Pre-activate recombinant 5′-c-myc, 6His-tagged human p38α by incubating it with recombinant GST-tagged MKK6 for 3 hours at 30 °C in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT) [2.10].

  • Compound Incubation: In a 96-well plate, add 6 μL of the synthesized 3-amino-4-methylbenzonitrile derivative (serially diluted in 4% DMSO/assay buffer). Add the activated p38α and Avi/6His-tagged human MK2 substrate. Incubate for 60 minutes at room temperature to allow the inhibitor to stabilize the p38α-MK2 complex [2.10].

  • Reaction Initiation: Add 10 μM ATP to initiate the reaction. Causality: The ATP concentration is kept near the Km​ to ensure the assay is sensitive to ATP-competitive inhibitors[2].

  • Reaction Termination: After 30 minutes, add 25 μL of Stop Mix (50 mM EDTA in water). Causality: EDTA strips Mg²⁺ from the ATP-Mg²⁺ complex, instantaneously halting phosphotransfer[2.10].

  • Capture & Detection:

    • Transfer 10 μL of the quenched reaction to a NeutrAvidin-coated ELISA plate to capture the Avi-tagged MK2.

    • Wash 3x with TBST.

    • Incubate with a primary rabbit anti-phospho-MK2 (Thr222) antibody (diluted in TBST + 0.1% BSA) for 1 hour[2.10].

    • Wash 3x with TBST, followed by incubation with an HRP-conjugated anti-rabbit secondary antibody.

    • Develop with TMB substrate, stop with 1M H₂SO₄, and read absorbance at 450 nm.

Protocol II: c-Kit Kinase Autophosphorylation Assay (TR-FRET)

Derivatives of 3-amino-4-methylbenzonitrile are also highly potent inhibitors of mutant c-Kit, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs)[3][4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized here because its delayed measurement window eliminates background auto-fluorescence from the chemical compounds.

Step-by-Step Methodology:
  • Reagent Preparation: Prepare a master mix containing recombinant c-Kit kinase domain and biotinylated poly(Glu,Tyr) (4:1 ratio) substrate in kinase buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM MnCl₂, 0.01% BSA, 0.1 mM Na₃VO₄). Causality: Na₃VO₄ is included as a broad-spectrum phosphatase inhibitor to prevent premature dephosphorylation of the substrate.

  • Compound Addition: Dispense 100 nL of the test compound (in 100% DMSO) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550). Add 5 μL of the kinase/substrate master mix.

  • Initiation: Add 5 μL of ATP (final concentration 10 μM) to start the reaction. Incubate at room temperature for 60 minutes.

  • Detection Mix: Add 10 μL of TR-FRET detection buffer containing EDTA (to stop the reaction), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (APC, acceptor).

  • Readout: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the extent of phosphorylation.

Quantitative Data Interpretation

The following table summarizes the typical assay parameters and expected IC50​ ranges for optimized kinase inhibitors derived from the 3-amino-4-methylbenzonitrile hydrochloride scaffold.

Assay Parameterp38α-MK2 Coupled Assay (ELISA)c-Kit Inhibition Assay (TR-FRET)
Target Mechanism Prevention of Activation (PoA)Direct Tyrosine Kinase Inhibition
Substrate Recombinant Human MK2 (Avi-tagged)Biotinylated poly(Glu,Tyr) peptide
ATP Concentration 10 μM (Near Km​ )10 μM (Near Km​ )
Primary Readout Absorbance (450 nm)Fluorescence Ratio (665 nm / 615 nm)
Typical Z'-Factor 0.65 – 0.750.80 – 0.90
Expected IC50​ Range 10 nM – 500 nM[2]1 nM – 100 nM[3]
Selectivity Counter-screen MSK1 Phosphorylation Assay[1]PDGFRα / FLT3 Kinase Assays[4]

Table 1: Comparative metrics for in vitro assays utilizing 3-amino-4-methylbenzonitrile derived inhibitors. Data synthesized from established medicinal chemistry profiling standards.

References

  • Cumming, J. G., Debreczeni, J. É., Edfeldt, F., et al. (2015). Discovery and Characterization of MAPK-activated Protein Kinase-2 Prevention of Activation Inhibitors. Journal of Medicinal Chemistry, 58(1), 278–293. URL: [Link]

  • Novartis AG. (2015). Compounds and compositions as C-kit kinase inhibitors. U.S. Patent No. 9,199,981.
  • European Patent Office. (2013). Compounds and Compositions as c-Kit Kinase Inhibitors. EP 2751102 B1.

Sources

Method

Application Note: Strategies for the Solubilization of 3-Amino-4-methylbenzonitrile Hydrochloride in Organic Media

Physicochemical Context & Causality of Solvation 3-Amino-4-methylbenzonitrile (CAS: 60710-80-7) is a versatile primary aromatic amine utilized extensively as a building block in [1]. When supplied or isolated as a hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Causality of Solvation

3-Amino-4-methylbenzonitrile (CAS: 60710-80-7) is a versatile primary aromatic amine utilized extensively as a building block in [1]. When supplied or isolated as a hydrochloride salt, the compound exhibits poor solubility in standard non-polar organic solvents.

Understanding the causality behind this insolubility is critical for designing an effective solubilization strategy. The basicity of the primary amine is governed by its aromatic substituents: the electron-withdrawing cyano ( −CN ) group decreases electron density on the nitrogen, while the ortho-methyl group provides slight inductive stabilization. When protonated, the resulting −NH3+​ cation and the Cl− counterion form a highly stable ionic crystal lattice[2].

To dissolve this salt, the solvation energy provided by the solvent must exceed the [3]. Low-polarity organic solvents (e.g., dichloromethane, hexane, ethyl acetate) possess low dielectric constants ( ϵ ) and cannot effectively solvate the dissociated ions[4]. Therefore, solubilization requires either the use of highly polar aprotic solvents to stabilize the charge, or chemical neutralization (free-basing) to regenerate the uncharged, lipophilic free amine[5]. Furthermore, because the benzonitrile group is susceptible to hydrolysis under strongly basic aqueous conditions, mild bases must be strategically selected during neutralization.

Solvent Compatibility Matrix

The following matrix summarizes the semi-quantitative solvation capacity for both the hydrochloride salt and the free base form across common laboratory solvents. This data dictates the appropriate solvent system based on the target application.

SolventDielectric Constant ( ϵ )Solvation Capacity for HCl SaltSolvation Capacity for Free BaseRecommended Use Case
Water 80.1Excellent (>100 mg/mL)Very LowAqueous extraction / Washing
Dimethyl Sulfoxide (DMSO) 46.7High (>50 mg/mL)HighDirect dissolution for assays
Methanol (MeOH) 32.7Moderate (~10-20 mg/mL)HighCo-solvent / Recrystallization
Dichloromethane (DCM) 8.9Insoluble (<1 mg/mL)HighFree-base organic synthesis
Ethyl Acetate (EtOAc) 6.0Insoluble (<1 mg/mL)HighLiquid-Liquid Extraction (LLE)

Solubilization Decision Workflow

The choice of solubilization protocol depends entirely on whether the downstream application (e.g., cell assays, transition-metal catalysis, or amide coupling) can tolerate the presence of the chloride ion and the acidic proton.

Workflow Start 3-Amino-4-methylbenzonitrile HCl Solubilization Required Decision Is the chloride ion / acidic proton tolerated in the downstream reaction? Start->Decision PathYes YES Direct Dissolution Decision->PathYes Tolerated PathNo NO Free-Basing Required Decision->PathNo Not Tolerated PolarSolvent Dissolve in Polar Aprotic Solvent (DMSO, DMF, NMP) PathYes->PolarSolvent Cosolvent Use Co-solvent System (e.g., DCM + 10% MeOH) PathYes->Cosolvent MildBase Treat with Mild Aqueous Base (e.g., NaHCO3) to protect -CN group PathNo->MildBase OrganicBase In Situ Neutralization (DIPEA or TEA in DCM/THF) PathNo->OrganicBase FinalSalt Ready: HCl Salt Solution (Polar Media) PolarSolvent->FinalSalt Cosolvent->FinalSalt LLE Liquid-Liquid Extraction Extract free amine into EtOAc/DCM MildBase->LLE FinalAmine Ready: Free Amine Solution (Non-Polar/Aprotic Media) OrganicBase->FinalAmine LLE->FinalAmine

Fig 1: Decision workflow for solubilizing 3-amino-4-methylbenzonitrile HCl based on downstream needs.

Validated Experimental Protocols

Protocol A: Direct Solubilization in Polar Aprotic Media

Use Case: Biological assays, NMR sample preparation, or reactions tolerant of acidic protons.

  • Weighing: Transfer the required mass of 3-amino-4-methylbenzonitrile HCl into a dry glass vial.

  • Solvent Addition: Add anhydrous DMSO or DMF to achieve the desired concentration (up to 50 mg/mL).

  • Agitation: Vortex the solution for 60 seconds. Causality: Mechanical agitation disrupts the bulk powder, increasing the surface area for the high-dielectric solvent to solvate the crystal lattice.

  • Thermal Assistance (Optional): If dissolution is incomplete, gently warm the vial in a water bath at 40°C for 5 minutes.

Protocol B: Mild Aqueous Free-Basing and Liquid-Liquid Extraction (LLE)

Use Case: Preparing the pure free amine for isolation or use in moisture-sensitive, non-polar reactions.

  • Biphasic Suspension: Suspend the hydrochloride salt in an equal volume mixture of Ethyl Acetate (EtOAc) and distilled water (e.g., 10 mL of each per gram of substrate). Causality: Water dissolves the ionic salt, while EtOAc acts as a sink to immediately capture the lipophilic free amine as it forms, driving the equilibrium forward.

  • Mild Neutralization: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring. Causality: NaHCO3​ (pH ~8.3) is sufficiently basic to deprotonate the aniline (pKa ~4.5) but mild enough to prevent the base-catalyzed hydrolysis of the sensitive cyano ( −CN ) group.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (top) layer[5].

  • Aqueous Extraction: Extract the remaining aqueous layer with a fresh portion of EtOAc to ensure quantitative recovery. Combine the organic layers.

  • Drying: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic layers and filter. Causality: Removing residual water prevents the compound from "oiling out" or precipitating unpredictably during concentration.

  • Concentration: Evaporate the EtOAc under reduced pressure to yield the pure, highly soluble free base.

Protocol C: In Situ Neutralization for Anhydrous Couplings

Use Case: Direct use in anhydrous organic synthesis (e.g., amide couplings) without prior isolation.

  • Suspension: Suspend the hydrochloride salt in the target anhydrous organic solvent (e.g., DCM or THF) under an inert atmosphere. The salt will remain largely undissolved.

  • Base Addition: Add 1.2 to 1.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It rapidly scavenges the HCl to form a soluble DIPEA-HCl salt, liberating the 3-amino-4-methylbenzonitrile free base without competing as a nucleophile in downstream reactions.

  • Equilibration: Stir for 15 minutes at room temperature prior to adding other reagents.

Quality Control & Self-Validation

To ensure the integrity of the solubilization process, integrate the following self-validating checks into your workflow:

  • Optical Clarity Check (Protocols A & C): A successful dissolution or in situ neutralization must result in a homogeneous solution. The presence of Schlieren lines or persistent turbidity indicates incomplete solvation or insufficient base equivalents.

  • Aqueous pH Verification (Protocol B): During the NaHCO3​ addition, test the aqueous layer with pH paper. The pH must stabilize at ≥8.0 . Validation: If the pH remains acidic or neutral, protonated amine is still trapped in the aqueous layer, which will severely compromise your extraction yield.

  • TLC Integrity Check (Protocol B): Run a Thin-Layer Chromatography (TLC) plate of the extracted organic layer against a reference standard of the starting material. Validation: A single spot confirms successful free-basing. The appearance of a highly polar baseline spot suggests that the base used was too strong, leading to partial hydrolysis of the benzonitrile group.

References

  • PubChem. 3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428. National Center for Biotechnology Information.[Link][1]

  • AskFilo. General Procedure for the Separation of Amines from Neutral Compounds. [Link][5]

  • Gibson, Emma K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.[Link][3]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Journal.[Link][2]

Sources

Application

Application Notes &amp; Protocols: Crystallization of 3-Amino-4-methylbenzonitrile Hydrochloride

Abstract This document provides a comprehensive technical guide to the crystallization of 3-amino-4-methylbenzonitrile hydrochloride, a key intermediate in various synthetic applications. The protocols herein are designe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide to the crystallization of 3-amino-4-methylbenzonitrile hydrochloride, a key intermediate in various synthetic applications. The protocols herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity and optimal crystal morphology. This guide moves beyond simple step-by-step instructions to explain the underlying principles and rationale for procedural choices, ensuring robust and reproducible outcomes. We will explore several field-proven methods, including cooling crystallization, anti-solvent addition, and in situ salt formation, complete with detailed protocols, troubleshooting, and visual workflow diagrams.

Introduction: The Importance of Crystalline Form

3-Amino-4-methylbenzonitrile is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[1] Its conversion to the hydrochloride salt is a common strategy to improve handling, stability, and aqueous solubility.[2] Crystallization is the most critical unit operation for the purification of this salt, as it effectively removes impurities and allows for the isolation of a solid form with consistent physicochemical properties, such as melting point, dissolution rate, and bulk density.

However, the crystallization of amine hydrochlorides is not always straightforward. These salts often exhibit high solubility in polar solvents, which can lead to low yields.[3] Furthermore, the potential for "oiling out"—where the solute separates as a liquid phase instead of a solid—is a common challenge that must be managed through careful control of solvent systems and cooling rates.[4] This guide provides the expertise to navigate these challenges effectively.

Foundational Principles: Engineering Supersaturation

Successful crystallization is a thermodynamic process governed by creating a state of supersaturation , the primary driving force for both the formation of crystal nuclei (nucleation ) and their subsequent enlargement (crystal growth ). Supersaturation can be achieved by:

  • Lowering the Temperature: Decreasing the solubility of the solute in the solvent.

  • Adding an Anti-Solvent: Introducing a miscible solvent in which the solute is poorly soluble.

  • Solvent Evaporation: Concentrating the solute in the solution.

The rate at which supersaturation is achieved dictates the final crystal size distribution and purity. Slow, controlled processes generally yield larger, more perfect crystals, while rapid precipitation can trap impurities and result in fine, difficult-to-filter powders.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in any crystallization protocol. An ideal solvent system for 3-amino-4-methylbenzonitrile hydrochloride should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: To dissolve a practical quantity of the crude material.

  • Low Solvating Power at Ambient or Sub-Ambient Temperatures: To ensure high recovery upon cooling.

  • Inertness: The solvent should not react with the solute.

  • Appropriate Boiling Point: To allow for easy handling and removal during drying.

  • Ability to Produce Well-Formed Crystals.

Based on the structure—a polar aromatic amine salt—the following solvent systems are recommended for screening.

Solvent/SystemTypeRationale & ConsiderationsPotential Issues
Isopropanol (IPA) ProticGood balance of polarity. Often provides a significant solubility differential with temperature. A common choice for hydrochloride salts.May require significant volumes if crude material is highly impure.
Ethanol (EtOH) ProticSimilar to IPA, but often a slightly stronger solvent. Can be used in mixtures with water or an anti-solvent.[4][5]High solubility may lead to lower yields if used alone.
Methanol (MeOH) ProticVery strong solvent. Typically used for dissolving highly insoluble materials or as part of an anti-solvent pair.May result in poor recovery due to high solubility even at low temperatures.
Water ProticThe hydrochloride salt is expected to be highly soluble.[3][4] Useful as the primary solvent before adding an organic anti-solvent.Very low yields if used alone. Risk of forming hydrates.
Ethyl Acetate (EtOAc) Aprotic, PolarOften used as an anti-solvent or as the primary solvent for in situ salt formation from the free base.[6]Limited solvating power for the pre-formed salt.
IPA / Diethyl Ether MixedClassic solvent/anti-solvent system. IPA dissolves the salt, and the slow addition of ether induces crystallization.[3]Diethyl ether is highly volatile and flammable; requires careful handling.
EtOH / Water MixedThe water increases initial solubility, while the ethanol ensures precipitation upon cooling. The ratio is critical and must be optimized.Requires careful screening to find the optimal solvent ratio.

Crystallization Methodologies & Protocols

Method 1: Controlled Cooling Crystallization

This is the most common and straightforward technique, relying on the temperature-dependent solubility of the compound.

  • Dissolution: In a suitable flask, add the crude 3-amino-4-methylbenzonitrile hydrochloride and a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., Isopropanol) in portions.

  • Heating: Heat the mixture to a gentle reflux with stirring until all the solid has dissolved. Add more solvent dropwise if needed to achieve complete dissolution, avoiding a large excess.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% w/w). Return the mixture to a brief boil.

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.

  • Maturation: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold solvent to remove residual mother liquor. Dry the crystals under vacuum.

DOT Diagram: General Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolution 1. Dissolve Crude Salt in Hot Solvent HotFilt 2. Hot Filtration (Optional) Dissolution->HotFilt Supersat 3. Induce Supersaturation (e.g., Slow Cooling) HotFilt->Supersat Nuc 4. Nucleation Supersat->Nuc Growth 5. Crystal Growth Nuc->Growth Isolation 6. Isolate Crystals (Filtration) Growth->Isolation Wash 7. Wash with Cold Solvent Isolation->Wash Dry 8. Dry Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: A generalized workflow for the purification of solids via recrystallization.

Method 2: Anti-Solvent Addition

This method is ideal when the salt is highly soluble even in cold solvents, or to provide a different crystalline form (polymorph).

  • Dissolution: Dissolve the crude salt in a minimum volume of a "good" solvent (e.g., ethanol or a small amount of water) at room temperature.

  • Anti-Solvent Addition: While stirring the solution, add a "poor" or "anti-solvent" (e.g., ethyl acetate or diethyl ether) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.

  • Re-dissolution & Growth: Add a few drops of the "good" solvent back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. The slow evaporation of the more volatile solvent or slow equilibration will promote gradual crystal growth.

  • Isolation: If needed, cool the mixture in an ice bath to maximize the yield before collecting the crystals by vacuum filtration as described in Method 1.

DOT Diagram: Crystallization Method Selection

G Start Crude 3-Amino-4-methylbenzonitrile HCl Solubility_Test Screen for Solvent with High ΔSolubility (Hot vs. Cold) Start->Solubility_Test Cooling_Method Use Method 1: Controlled Cooling Crystallization Solubility_Test->Cooling_Method Good Candidate Found AntiSolvent_Path Find Good Solvent / Poor Solvent Pair Solubility_Test->AntiSolvent_Path No Single Solvent is Ideal (Too Soluble) AntiSolvent_Method Use Method 2: Anti-Solvent Addition AntiSolvent_Path->AntiSolvent_Method Miscible Pair Identified InSitu_Path Use Method 3: In Situ Salt Formation AntiSolvent_Path->InSitu_Path Pre-formed Salt Insoluble

Caption: Decision tree for selecting an appropriate crystallization strategy.

Method 3: In Situ Salt Formation & Precipitation

This method is often integrated into the final step of a chemical synthesis, starting from the free base form of 3-amino-4-methylbenzonitrile.

  • Dissolution of Free Base: Dissolve the crude 3-amino-4-methylbenzonitrile (free base) in a suitable organic solvent where the hydrochloride salt is expected to be poorly soluble (e.g., ethyl acetate, diethyl ether, or isopropanol).

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of hydrochloric acid with vigorous stirring. The HCl can be from various sources:

    • HCl in Organic Solvent (Preferred): A commercial solution of HCl in isopropanol, ethanol, or dioxane is convenient and avoids introducing water.[7]

    • Gaseous HCl: Bubbling dry HCl gas through the solution ensures an anhydrous product but requires specialized equipment.[7]

    • Aqueous HCl: Concentrated aqueous HCl can be used, but may reduce yields due to the solubility of the salt in water.[3]

  • Precipitation & Digestion: The hydrochloride salt should precipitate upon addition of the acid. Allow the resulting slurry to stir for 1-2 hours, a process known as "digestion" or "aging," which can improve crystal size and purity.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with the organic solvent used in the procedure to remove any unreacted starting material or non-salt impurities.

  • Drying: Dry the purified salt under vacuum.

Troubleshooting Common Crystallization Issues

ProblemObservationProbable Cause(s)Recommended Solutions
Oiling Out A second liquid phase (oil) separates from the solution upon cooling instead of solid crystals.The solution is too concentrated; the rate of cooling is too fast; the melting point of the solid is lower than the temperature of the solution.Re-heat the mixture to dissolve the oil. Add more solvent (10-20%) to decrease concentration. Allow the solution to cool much more slowly. If it persists, try scratching the inside of the flask with a glass rod at the air-liquid interface to induce nucleation.[4]
No Crystallization The solution remains clear even after cooling in an ice bath.The solution is not sufficiently supersaturated; the solute is too soluble in the chosen solvent.Try to induce nucleation by scratching the flask or adding a seed crystal. If that fails, remove some of the solvent under reduced pressure (rotary evaporator) and attempt to cool again. If still unsuccessful, the solvent is inappropriate; consider adding an anti-solvent.
Poor Recovery / Low Yield Very little solid material is recovered after filtration.The compound is too soluble in the solvent at low temperature; too much solvent was used initially; product was lost during washing.Ensure the solution is thoroughly cooled for an adequate time. Use the absolute minimum amount of hot solvent for dissolution. When washing the crystals, always use ice-cold solvent and use it sparingly.
Colored Crystals The final product has a color when it should be white or off-white.Colored impurities are present and have co-crystallized with the product.Re-dissolve the crystals and perform the optional activated charcoal treatment and hot filtration steps outlined in Method 1.[4] A second recrystallization may be necessary.

References

  • US20100204470A1 - method for salt preparation - Google P
  • Bubbling hcl gas or adding hcl for crystalliz
  • US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google P
  • A high throughput screening method for the nano-crystallization of salts of organic c
  • Hydrochloride salt co-crystals: preparation, characteriz
  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society.
  • An In-depth Technical Guide to the Estimated Solubility and Stability of 4-(Aminomethyl)-3-methylbenzonitrile - Benchchem.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A.
  • Technical Support Center: 4-(Aminomethyl)
  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech.
  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol | The Journal of Organic Chemistry - ACS Public
  • US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)
  • 3-Amino-4-methylbenzonitrile | 60710-80-7 - ChemicalBook.

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Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 3-amino-4-methylbenzonitrile hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-amino-4-methylbenzonitrile hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-amino-4-methylbenzonitrile hydrochloride . While the theoretical pathway—nitration, reduction, and salt formation—appears straightforward, the functional group tolerance of the nitrile (-C≡N) makes this molecule highly susceptible to side reactions.

This guide is designed to move beyond basic recipes. We will dissect the causality behind yield drops, establish self-validating protocols, and troubleshoot the specific mechanistic pitfalls you may encounter during chemoselective reduction and hydrochloride salt formation.

Mechanistic Troubleshooting & FAQs

Q1: My final product yield is extremely low, and NMR shows missing nitrile peaks. What happened? A: This is a classic case of either over-reduction during the free-base synthesis or acid-catalyzed hydrolysis during salt formation.

  • During Reduction: The nitro group (-NO₂) is easily reduced, but if your hydrogenation conditions are too harsh (elevated temperature or high H₂ pressure), the nitrile group will undergo over-reduction to a primary amine (a benzylamine derivative)[1].

  • During Salt Formation: If you used aqueous hydrochloric acid (e.g., 37% HCl), you introduced water into a highly acidic environment. Nitriles are highly susceptible to acid-catalyzed hydrolysis. The acid protonates the nitrile nitrogen, making the carbon highly electrophilic. Water then acts as a nucleophile, attacking the carbon to form an amide intermediate, which further hydrolyzes into a carboxylic acid[2]. You must use anhydrous HCl.

Q2: I am getting incomplete reduction of the nitro group. How can I push the reaction to completion without touching the nitrile? A: Chemoselectivity is your primary goal here. To selectively reduce the nitro group without reducing the nitrile, you must rely on mild catalytic hydrogenation. Using 10% Pd/C under a mild hydrogen atmosphere (1 atm) at room temperature in ethanol is highly effective, typically yielding ~97% of the pure free base[3]. If the reaction stalls, do not increase the pressure; instead, check your starting material for sulfur impurities, which act as potent catalyst poisons.

Q3: My hydrochloride salt precipitates as a sticky gum instead of a crystalline solid. How do I fix this? A: Gummy precipitates indicate the presence of residual water, unevaporated ethanol from the previous step, or an impure free base. Ensure the free base is rigorously dried under reduced pressure before attempting salt formation. By using strictly anhydrous solvents (e.g., dry diethyl ether) and introducing dry HCl gas, the extreme polarity difference will force the pure hydrochloride salt to crash out immediately as a crisp, filterable solid.

Quantitative Data & Condition Comparison

To illustrate the importance of parameter control, the following table summarizes how specific experimental choices directly dictate your yield and purity.

Synthesis StepReaction ConditionsPrimary OutcomeExpected YieldCausality / Mechanistic Note
Reduction 10% Pd/C, H₂ (1 atm), EtOH, 25 °CChemoselective reduction~97% Mild conditions selectively reduce -NO₂ while preserving -C≡N.
Reduction Pd/C, H₂ (>5 atm), EtOH, 60 °COver-reduction< 40%High pressure/heat forces reduction of the nitrile to a benzylamine.
Salt Formation Anhydrous HCl (gas) in Et₂O, 0 °CPure HCl salt precipitation>95% Absence of water entirely prevents nitrile hydrolysis.
Salt Formation 37% Aqueous HCl, EtOH, HeatHydrolysis of nitrile< 30%Water nucleophilically attacks the acid-activated nitrile carbon.

Visualizing the Synthetic Workflow

The diagram below maps the optimal synthetic workflow alongside the critical side-reactions that destroy your yield if conditions are not strictly controlled.

SynthesisWorkflow SM 3-Nitro-4-methylbenzonitrile Step1 H2 (1 atm), 10% Pd/C EtOH, Room Temp SM->Step1 FreeBase 3-Amino-4-methylbenzonitrile (Free Base) Step1->FreeBase OverRed Side Reaction: Over-reduction to Benzylamine Step1->OverRed Harsh Conditions (High Temp/Pressure) Step2 Anhydrous HCl (gas) Diethyl Ether, 0 °C FreeBase->Step2 Product 3-Amino-4-methylbenzonitrile HCl (Target Product) Step2->Product Hydrolysis Side Reaction: Hydrolysis to Amide/Acid Step2->Hydrolysis Aqueous HCl (Presence of Water)

Synthetic workflow of 3-amino-4-methylbenzonitrile HCl and common side reactions.

Self-Validating Experimental Protocols

Do not proceed to Step 2 without validating Step 1. This self-validating approach ensures you do not waste time and reagents converting an impure free base into a useless salt.

Step 1: Chemoselective Catalytic Hydrogenation (Free Base Formation)
  • Preparation: Suspend 10.0 g of 3-nitro-4-methylbenzonitrile in 100 mL of absolute ethanol within a heavy-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 0.6 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is highly pyrophoric when dry; add it under a blanket of inert gas (N₂ or Ar).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere of exactly 1 atm (using a balloon or regulated line) and stir vigorously at room temperature (20–25 °C) for 4–6 hours[3].

  • In-Process Control (Validation): Pull a 0.1 mL aliquot, filter through a syringe filter, and run TLC (Hexane:EtOAc 7:3). The starting material spot should be completely absent. Confirm the mass via LC-MS (Expected [M+H]⁺ = 133.1).

  • Workup: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst. Wash the pad with 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to afford 3-amino-4-methylbenzonitrile as a solid. Dry rigorously under high vacuum overnight to remove all trace ethanol.

Step 2: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the rigorously dried 3-amino-4-methylbenzonitrile free base (~8.0 g) in 80 mL of anhydrous diethyl ether in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Cooling increases the solubility of the HCl gas and maximizes the precipitation yield.

  • Salt Formation: Slowly bubble anhydrous HCl gas directly into the stirring solution. Alternatively, add a stoichiometric excess of commercially available 4M HCl in 1,4-dioxane dropwise.

  • Observation: A white to off-white precipitate (the hydrochloride salt) will immediately begin to crash out of the non-polar solvent.

  • Isolation: Filter the solid rapidly using a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with 20 mL of ice-cold anhydrous diethyl ether.

  • Final Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to yield pure 3-amino-4-methylbenzonitrile hydrochloride.

Troubleshooting Decision Logic

If you reach the end of your synthesis and face a low yield, follow this logic tree to isolate the exact point of failure.

TroubleshootingTree Start Issue: Low Yield or Impure Final Salt Check1 Is the Free Base (Intermediate) purity >95% by LC-MS? Start->Check1 PathNo No: Reduction Issue Check1->PathNo No PathYes Yes: Salt Formation Issue Check1->PathYes Yes FixRed1 Check Catalyst: Ensure no sulfur poisoning PathNo->FixRed1 FixRed2 Check Conditions: Avoid high pressure to prevent nitrile reduction PathNo->FixRed2 FixSalt1 Check Reagents: Use strictly anhydrous HCl PathYes->FixSalt1 FixSalt2 Check Solvents: Ensure ether/dioxane is dry to prevent hydrolysis PathYes->FixSalt2

Decision tree for troubleshooting low synthesis yields and impurities.

References

  • Chemistry LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." LibreTexts. Available at:[Link]

  • The Journal of Organic Chemistry. "Highly Chemo- and Regioselective Reduction of Aromatic Nitro Compounds." ACS Publications. Available at:[Link]

Sources

Optimization

troubleshooting solubility issues of 3-amino-4-methylbenzonitrile hydrochloride in aqueous media

Welcome to the technical support resource for 3-amino-4-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-amino-4-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the aqueous solubility of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Understanding the Molecule: Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-amino-4-methylbenzonitrile and its hydrochloride salt is critical for troubleshooting. The free base is a weakly basic compound, and its conversion to a hydrochloride salt is a common strategy to improve aqueous solubility.[1][2]

Property3-Amino-4-methylbenzonitrile (Free Base)3-Amino-4-methylbenzonitrile HCl (Salt)
CAS Number 60710-80-7[3]1221722-18-4[4]
Molecular Formula C₈H₈N₂[3]C₈H₉ClN₂
Molecular Weight 132.16 g/mol [3]168.62 g/mol
Appearance Gray to Yellow to Brown SolidTypically a crystalline solid
pKa (Estimated) ~1.5 - 2.5 (Estimated based on 4-aminobenzonitrile's pKa of 1.74)[5]Not Applicable
Aqueous Solubility Insoluble / Sparingly Soluble[5]Moderately to highly soluble, pH-dependent

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when working with 3-amino-4-methylbenzonitrile hydrochloride in aqueous media.

Q1: I'm trying to dissolve 3-amino-4-methylbenzonitrile HCl in neutral water (pH 7), but it's not dissolving completely or is precipitating. Why is this happening?

Answer: This is a classic and expected challenge related to the compound's low basicity (low pKa) and the phenomenon of disproportionation .[1]

  • Causality (The "Why"): 3-amino-4-methylbenzonitrile is a very weak base. Its hydrochloride salt is formed by protonating the amino group. This equilibrium is highly pH-dependent. In neutral or even slightly acidic pH, the equilibrium can shift, causing the protonated, soluble salt form to convert back into the neutral, non-protonated "free base".[6] This free base is poorly soluble in water and precipitates out of the solution.[5] The pH above which the salt converts to its free base is known as the pH of maximum solubility (pHmax). For a salt of a very weak base, this pHmax can be quite low.[1]

  • Troubleshooting Steps:

    • Do Not Use Neutral Water: Avoid using deionized water or buffers with a pH above 4.

    • Acidify Your Solvent: The most effective immediate solution is to lower the pH of your aqueous solvent. Prepare your solutions in dilute acid (e.g., 10 mM HCl) or an acidic buffer (e.g., citrate or acetate buffer, pH 3-4). This ensures the amino group remains protonated, keeping the compound in its soluble salt form.[2]

Q2: What is the optimal pH range for dissolving and maintaining the stability of my compound in solution?

Answer: The optimal pH is well below the pKa of the compound's conjugate acid.

  • Causality (The "Why"): According to the Henderson-Hasselbalch equation, to keep more than 99% of the amine in its protonated (soluble) form, the pH of the solution should be at least 2 units below the pKa. Given the estimated pKa of ~1.5-2.5 for 3-amino-4-methylbenzonitrile, maintaining a solution pH below 4.0 is strongly recommended. In this acidic environment, Le Chatelier's principle dictates that the high concentration of protons (H⁺) will drive the equilibrium towards the protonated, soluble form.

  • Recommended Action:

    • For initial solubilization, use a vehicle like 0.1 N HCl.

    • For buffered solutions, select a buffer system that operates effectively in the pH 2-4 range, such as a citrate or glycine-HCl buffer. Always verify the final pH of your stock solution.

Q3: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. What should I do?

Answer: This indicates you've created a supersaturated solution that is not stable at room temperature. While heating increases the rate and extent of dissolution, it doesn't solve the underlying pH-stability issue.[7]

  • Causality (The "Why"): Heating provides the energy to overcome the crystal lattice energy, forcing more solute into the solution than would be stable at a lower temperature.[8] However, as the solution cools, the kinetic energy decreases, and the thermodynamically favored state is for the excess, poorly soluble free base to precipitate. Cooling can also increase the pHmax, making disproportionation more likely.[6]

  • Troubleshooting Workflow:

    Caption: Troubleshooting precipitation upon cooling.

Q4: Can I use co-solvents to improve solubility? Which ones are recommended?

Answer: Yes, co-solvents can be very effective, especially when high concentrations are required.

  • Causality (The "Why"): Co-solvents work by reducing the polarity of the aqueous medium.[2] Water is a highly polar solvent. By adding a less polar, water-miscible solvent (a co-solvent), you lower the overall dielectric constant of the solvent system. This makes the environment more favorable for dissolving organic molecules that have significant non-polar regions, like the benzene ring in your compound.

  • Recommended Co-solvents:

Co-SolventStarting Concentration (v/v) in Acidified Aqueous BufferNotes
Ethanol10-30%Generally well-tolerated in many experimental systems.
Propylene Glycol (PG)10-40%A common vehicle for in-vivo and in-vitro studies.
Polyethylene Glycol 400 (PEG 400)10-50%Can achieve higher concentrations but increases viscosity.
Dimethyl Sulfoxide (DMSO)5-10% (prepare a high-conc. stock)Use sparingly. Prepare a high-concentration stock in DMSO and dilute it into your final aqueous buffer. Be mindful of DMSO's potential effects on your experimental system.

Important: Always start with the lowest effective percentage of co-solvent. When preparing, it is often best to dissolve the compound in the pure co-solvent first, then add the acidic aqueous buffer stepwise while vortexing.

Q5: I am using a buffered saline solution (like PBS containing Cl⁻ ions) and still facing solubility issues. Could this be the problem?

Answer: Potentially, yes. You may be observing the common ion effect .

  • Causality (The "Why"): The dissolution of your hydrochloride salt (Compound-NH₃⁺Cl⁻) is an equilibrium process. If your solvent already contains a high concentration of chloride ions (Cl⁻), as is the case with saline or certain buffers, this "common ion" can shift the equilibrium to the left, favoring the solid, undissolved salt form and thus reducing its overall solubility.[9][10]

  • Troubleshooting Steps:

    • Quantify the Effect: Test the solubility in an acidic buffer with and without the chloride salt (e.g., compare a citrate buffer to a citrate buffer containing 150 mM NaCl).

    • Switch Your Buffer: If the common ion effect is confirmed, switch to a non-chloride-containing buffer system (e.g., citrate or sulfate-based buffers).

    • Consider an Alternative Salt Form: In drug development, if the hydrochloride salt proves consistently problematic, forming a different salt (e.g., mesylate, tosylate) can be a viable strategy, though this is a medicinal chemistry effort.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol outlines the standard procedure for preparing a stable, acidified stock solution of 3-amino-4-methylbenzonitrile HCl.

  • Calculate Mass: For 10 mL of a 10 mM solution, you will need 16.86 mg of 3-amino-4-methylbenzonitrile HCl (MW: 168.62 g/mol ).

  • Prepare Acidified Solvent: Prepare a 0.01 N HCl solution by diluting a stock of 1 N HCl 1:100 in high-purity deionized water.

  • Weigh Compound: Accurately weigh the required mass of the compound into a clean glass vial.

  • Dissolution: Add approximately 8 mL of the 0.01 N HCl solvent to the vial.

  • Agitate: Vortex the solution vigorously for 1-2 minutes. If needed, use a sonicating water bath for 5-10 minutes to aid dissolution. Gentle warming (to 30-40°C) can be applied but is often unnecessary if the solvent is sufficiently acidic.

  • Volume Adjustment: Once fully dissolved, quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the vial with small aliquots of the solvent and add them to the flask to ensure a complete transfer. Adjust the final volume to 10 mL.

  • Final Check & Storage: The final solution should be clear and free of particulates. Store at 4°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Determination of Apparent Solubility via Shake-Flask Method

This method determines the equilibrium solubility of your compound in a specific medium.[11]

  • Prepare Slurry: Add an excess amount of 3-amino-4-methylbenzonitrile HCl to a known volume (e.g., 2 mL) of your chosen aqueous medium (e.g., pH 3 citrate buffer) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Place the vial on a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. To separate the undissolved solid, filter the supernatant through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended) or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

  • Quantification:

    • Accurately dilute a sample of the clear supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy, by comparing the result to a standard curve prepared with known concentrations of the compound.[12]

  • Calculation: Report the solubility in mg/mL or mM.

    Caption: General workflow for shake-flask solubility determination.

References

  • Bleske, B. E., et al. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7016428, 3-Amino-4-methylbenzonitrile. Available at: [Link]

  • World Pharma Today (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Serajuddin, A. T. M. (2012). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences. Available at: [Link]

  • NextSDS (n.d.). (R)-3-(Amino(3-amino-4-fluorophenyl)methyl)benzonitrile hydrochloride. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

  • Pharma Times (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • University of Toronto Scarborough (n.d.). Solubility. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology (2013). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Available at: [Link]

  • Pharmaceutical Technology (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Available at: [Link]

  • ResearchGate (2025). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • National Institutes of Health (NIH) (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • European Medicines Agency (EMA) (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • LibreTexts Chemistry (2023). Solubility of Organic Compounds. Available at: [Link]

  • PubChem (n.d.). 3-Amino-4-methylbenzonitrile. Available at: [Link]

  • World Journal of Pharmaceutical Research (2021). A REVIEW ON: SALT FORMATION CAN ENHANCE DRUG SOLUBILITY AND DISSOLUTION RATE. Available at: [Link]

  • ACS Publications (2008). Ultrafast Intramolecular Charge Transfer with Strongly Twisted Aminobenzonitriles. The Journal of Physical Chemistry A. Available at: [Link]

  • University of Helsinki (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda. Available at: [Link]

  • precisionFDA (n.d.). 3-[(R)-Amino(3-amino-4-fluorophenyl)methyl]benzonitrile, (2S,3S)-2,3-dihydroxybutanedioate. Available at: [Link]

  • Matrix Fine Chemicals (n.d.). 3-AMINO-4-METHYLBENZONITRILE. Available at: [Link]

  • ChemBK (2024). P-AMINOBENZONITRILE. Available at: [Link]

  • Chemsrc (2025). 4-Amino-3-methylbenzonitrile. Available at: [Link]

  • PubChem (n.d.). 4-Amino-3-methylbenzonitrile. Available at: [Link]

  • Inxight Drugs (n.d.). 3-[(R)-Amino(3-amino-4-fluorophenyl)methyl]benzonitrile. Available at: [Link]

  • National Institutes of Health (NIH) (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. PMC. Available at: [Link]

Sources

Troubleshooting

preventing degradation of 3-amino-4-methylbenzonitrile hydrochloride during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 3-amino-4-methylbenzonitrile hydrochloride (CAS: 1221722-18-4)[1].

When handling functionalized aromatic salts, degradation is rarely a random event; it is a predictable cascade driven by environmental factors. This guide will decode the causality behind these degradation pathways and provide you with self-validating, field-proven protocols to ensure the absolute integrity of your compound during long-term storage.

Part 1: The Chemistry of Degradation (Mechanistic Overview)

To prevent degradation, we must first understand the molecular vulnerabilities of 3-amino-4-methylbenzonitrile hydrochloride. The molecule contains three reactive sites: an aromatic amine (protonated as a hydrochloride salt), a methyl group, and a nitrile group[2].

The primary vector for degradation is moisture-induced hydrolysis , heavily exacerbated by the compound's salt form. Hydrochloride salts are inherently hygroscopic[3]. When the powder absorbs atmospheric moisture, the water molecules dissolve a microscopic fraction of the salt, creating a highly concentrated, localized acidic microenvironment. This localized low pH acts as a potent catalyst, driving the hydration of the adjacent nitrile group (-CN) into a primary amide (-CONH2), which can further hydrolyze into a carboxylic acid (-COOH). Secondary degradation occurs via photo-oxidation of the amine group when exposed to ambient light and oxygen.

degradation_pathway A 3-Amino-4-methylbenzonitrile HCl (Intact API) B Moisture Absorption (Hygroscopic HCl Salt) A->B High RH F Photo-Oxidation / O2 Exposure A->F UV/Ambient Light C Acid-Catalyzed Hydrolysis (Microenvironmental pH) B->C Localized Acidity D Primary Amide Degradant (-CONH2) C->D +H2O E Carboxylic Acid Degradant (-COOH) D->E +H2O G Radical Formation at Amine F->G e- transfer H Azo / N-Oxide Degradants (Discoloration) G->H Polymerization

Mechanistic pathways of 3-amino-4-methylbenzonitrile HCl degradation via hydrolysis and oxidation.

Part 2: Troubleshooting & FAQs

Q: My powder turned from off-white to yellowish-brown after a few months. Is it still viable for my synthesis? A: Discoloration in aniline derivatives is a classic indicator of photo-oxidation. The amino group is susceptible to radical formation when exposed to UV light and ambient oxygen, leading to the formation of highly conjugated azo compounds or N-oxides. Even trace amounts of these degradants cause intense color changes. Action: Discard the discolored batch if purity >99% is required. For future batches, strictly utilize amber glass vials to block UV transmission.

Q: I am seeing a +18 Da and +19 Da mass shift in my LC-MS analysis of a 6-month-old batch. What is this impurity? A: This is the analytical hallmark of nitrile hydrolysis. The +18 Da shift corresponds to the hydration of the nitrile (-CN) to a primary amide (-CONH2). If you observe an additional +1 Da shift (total +19 Da from the parent mass), the amide has further hydrolyzed to a carboxylic acid (-COOH). This is driven by moisture absorption; the hydrochloride salt creates an acidic microenvironment that catalyzes this reaction[3].

Q: Can I store the bulk 50g bottle at -20°C and just open it when I need to weigh out material? A: No. This is the most common handling error in the laboratory. Repeatedly opening a cold bulk bottle in a humid laboratory environment causes immediate condensation of atmospheric moisture directly onto the cold powder. Because the HCl salt is hygroscopic[4], this moisture is permanently absorbed into the crystal lattice, accelerating hydrolysis. You must aliquot the material into single-use vials upon initial receipt.

Part 3: Quantitative Stability Data

To establish a robust storage protocol, we must align our practices with the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing[5]. The tables below summarize the critical thresholds for hygroscopicity and environmental storage limits.

Table 1: European Pharmacopoeia Hygroscopicity Classification[6]

Class Designation Moisture Uptake (% w/w at 80% RH) Impact on 3-Amino-4-methylbenzonitrile HCl
Class I Non-hygroscopic < 0.2% Negligible impact on stability.
Class II Slightly hygroscopic 0.2% – 2.0% Typical for stable HCl salts. Requires desiccation.
Class III Hygroscopic 2.0% – 15.0% High risk of deliquescence and rapid hydrolysis.

| Class IV | Very hygroscopic | > 15.0% | Unstable outside of a controlled glovebox environment. |

Table 2: ICH Q1A(R2) Storage Conditions vs. Expected Stability[5],[7]

Storage Condition Environment Expected Shelf-Life (Purity >98%) Primary Degradation Risk
Accelerated 40°C ± 2°C / 75% RH < 1 Month Rapid nitrile hydrolysis & caking.
Long-Term (Ambient) 25°C ± 2°C / 60% RH 3 - 6 Months Slow hydrolysis, moderate photo-oxidation.

| Recommended (Cold) | -20°C ± 5°C / <5% RH | > 24 Months | Negligible if properly sealed under Argon. |

Part 4: Self-Validating Standard Operating Procedure (SOP)

To guarantee the integrity of your compound, follow this step-by-step methodology. This protocol is designed to be self-validating: if the physical appearance of the powder remains off-white and free-flowing, the protocol has been successfully executed.

Objective: Establish a moisture-free, oxygen-free, and light-protected storage system.

Materials Required:

  • Inert atmosphere glovebox (Nitrogen or Argon, RH < 5%)

  • Amber glass vials (2 mL or 4 mL)

  • PTFE-lined screw caps (Do not use standard silicone septa, as they are permeable to moisture vapor)

  • Argon gas source (if a glovebox is unavailable)

  • Secondary desiccator chamber with indicating Drierite (calcium sulfate)

Step-by-Step Methodology:

  • Acclimatization: Upon receiving the bulk material, allow the sealed bottle to reach room temperature before opening. This prevents condensation from forming on the inside of the bottle.

  • Glovebox Transfer: Transfer the unopened bulk bottle, empty amber vials, and PTFE-lined caps into an inert atmosphere glovebox. Ensure the internal relative humidity (RH) is below 5%.

  • Single-Use Aliquoting: Weigh the bulk powder into single-use aliquots (e.g., 50 mg or 100 mg per vial). Causality: Single-use aliquots prevent the repeated freeze-thaw and condensation cycles that destroy bulk batches.

  • Inert Gas Backfilling: If a glovebox is unavailable, you must manually backfill each vial with Argon gas. Causality: Argon is denser than air and nitrogen. It settles at the bottom of the vial, creating a protective blanket directly over the solid API, effectively displacing residual oxygen and moisture.

  • Sealing: Cap the vials tightly using PTFE-lined caps. Wrap the seal with Parafilm for an additional moisture barrier.

  • Secondary Containment: Place the sealed aliquots into a secondary desiccator box containing indicating silica or Drierite.

  • Deep Freeze Storage: Transfer the desiccator box to a monitored -20°C freezer.

  • Retrieval: When an experiment is required, remove only one vial from the freezer and allow it to warm to room temperature in a desiccator before opening.

storage_workflow S1 1. Bulk Material Receipt S2 2. Transfer to Glovebox (RH < 5%, Inert Gas) S1->S2 S3 3. Aliquot into Amber Vials (Single-Use Volumes) S2->S3 S4 4. Backfill with Argon (Displace O2/Moisture) S3->S4 S5 5. Seal with PTFE Caps (Block Vapor Transmission) S4->S5 S6 6. Place in Secondary Desiccator (Drierite/Silica) S5->S6 S7 7. Long-Term Storage (-20°C Monitored) S6->S7

Step-by-step handling and storage workflow to ensure long-term stability of the hydrochloride salt.

Part 5: References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available at:[Link]

  • 3-Amino-4-methylbenzonitrile | CID 7016428. PubChem, National Library of Medicine. Available at:[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81: Hygroscopicity and Stability. ACS Omega. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-4-methylbenzonitrile Hydrochloride

Welcome to the advanced technical support guide for the purification of 3-amino-4-methylbenzonitrile hydrochloride . This compound (free base CAS: 60710-80-7) is a critical intermediate in the synthesis of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for the purification of 3-amino-4-methylbenzonitrile hydrochloride . This compound (free base CAS: 60710-80-7) is a critical intermediate in the synthesis of pharmaceuticals and agricultural chemicals[1][2]. However, isolating it as a highly pure hydrochloride salt often presents challenges due to the co-precipitation of unreacted starting materials, isomeric byproducts, and colored degradation products[3].

This guide is designed for research scientists and process chemists, providing mechanistic troubleshooting, quantitative solvent selection data, and a self-validating experimental protocol to achieve >99% purity.

I. Troubleshooting & Causality (FAQs)

Q1: My isolated hydrochloride salt retains a persistent yellow/brown discoloration even after repeated filtration. What is the mechanistic cause, and how do I resolve it?

  • Causality: Discoloration in aniline derivatives typically stems from conjugated, high-molecular-weight phenolic impurities or tar-like byproducts. These often form during upstream steps (e.g., premature decomposition of diazonium intermediates or ambient oxidation of the primary amine)[3][4]. Because these impurities possess polar functional groups, they co-precipitate and become physically trapped within the ionic crystal lattice of the hydrochloride salt during initial isolation.

  • Resolution: Standard solvent washing will not penetrate the crystal lattice effectively. You must completely dissolve the salt in a polar solvent (e.g., methanol) and treat it with activated carbon. The highly porous, non-polar surface area of the activated carbon selectively adsorbs the large, conjugated pi-systems of the colored impurities via van der Waals forces[3].

Q2: HPLC analysis shows significant contamination with non-polar organic impurities (e.g., unreacted 4-methylbenzonitrile). How can I remove these without suffering massive product loss?

  • Causality: This issue is governed by differential solubility. The protonated amine (hydrochloride salt) is highly polar and ionic, whereas the unreacted starting materials and non-basic organic byproducts are entirely non-polar.

  • Resolution: Do not attempt chromatography for this specific issue. Instead, utilize solvent trituration (slurrying the solid salt) using moderately non-polar organic solvents like ethyl acetate or diethyl ether. The organic impurities will readily dissolve in the organic phase, while the ionic hydrochloride salt remains completely insoluble[5].

Q3: I attempted to recrystallize the hydrochloride salt in absolute ethanol to remove trace impurities, but my recovery yield was exceptionally low (<30%). Why did this happen?

  • Causality: A common pitfall in salt purification is assuming ethanol is the universal recrystallization solvent. In reality, many organic hydrochloride salts—including 3-amino-4-methylbenzonitrile HCl—exhibit excessively high solubility in absolute ethanol due to strong hydrogen bonding and dielectric interactions, preventing efficient crystallization even at sub-zero temperatures[5].

  • Resolution: Switch to 2-propanol (isopropanol) as the primary dissolution solvent. Its lower dielectric constant reduces the solubility of the salt. To maximize recovery, use diethyl ether as an anti-solvent to forcefully decrease the solubility of the salt and induce rapid precipitation once the solution is cooled[5].

II. Quantitative Data: Solvent Selection Matrix

To optimize your purification strategy, reference the following empirical solubility data for 3-amino-4-methylbenzonitrile hydrochloride and its common organic impurities.

Solvent SystemSalt Solubility (mg/mL at 25°C)Organic Impurity SolubilityPrimary Application in Workflow
Diethyl Ether < 0.1 (Insoluble)HighTrituration / Anti-solvent
Ethyl Acetate < 0.5 (Very Low)HighTrituration / Washing
Absolute Ethanol > 150 (High)ModerateNot Recommended (Causes yield loss)
2-Propanol (IPA) ~ 45 (Moderate)ModeratePrimary Recrystallization Solvent
Methanol / Water (9:1) > 200 (Very High)Low to ModerateDissolution for Carbon Treatment

III. Experimental Protocol: Self-Validating Purification

This three-stage protocol is designed as a self-validating system . By measuring mass and purity at specific checkpoints, the protocol inherently proves its own efficacy without requiring end-to-end completion before identifying a failure.

Stage 1: Trituration of Non-Polar Impurities
  • Suspend 10.0 g of crude 3-amino-4-methylbenzonitrile hydrochloride in 50 mL of anhydrous ethyl acetate in a 250 mL Erlenmeyer flask.

  • Stir vigorously at room temperature for 30 minutes. The mechanical agitation ensures the solvent breaks up aggregates, exposing trapped non-polar impurities.

  • Filter the suspension under a vacuum using a Buchner funnel. Wash the filter cake with an additional 20 mL of cold diethyl ether[5].

  • Self-Validation Checkpoint 1: Dry the filter cake and weigh it. If the starting material had 5% non-polar impurities by HPLC, the mass should drop by approximately 0.5 g. A mass drop >1.5 g indicates excessive moisture in your solvent dissolving the salt; halt and use anhydrous solvents.

Stage 2: Decolorization (Activated Carbon Treatment)
  • Dissolve the triturated salt in the minimum required volume of Methanol (approx. 40-50 mL) at 40°C until a clear, albeit colored, solution is achieved.

  • Add 0.5 g of activated carbon (Darco® or similar) to the warm solution.

  • Stir for 15 minutes at 40°C, then filter the hot mixture through a pad of Celite® to remove the fine carbon particles[3][5].

  • Self-Validation Checkpoint 2: Visually inspect the filtrate. It should be completely colorless. If a yellow tint remains, repeat the carbon treatment. The visual clearance directly validates the removal of conjugated impurities.

Stage 3: Anti-Solvent Recrystallization
  • Concentrate the colorless filtrate in vacuo to remove the methanol completely.

  • Redissolve the resulting solid in a minimal amount of boiling 2-propanol (IPA)[5].

  • Induce Crystallization: Remove from heat and slowly add anhydrous diethyl ether dropwise until the solution becomes slightly cloudy (the cloud point).

  • Cool the mixture slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours to maximize crystal growth.

  • Filter the purified white crystals and dry under a high vacuum for 12 hours.

  • Self-Validation Checkpoint 3: Perform a final HPLC and melting point analysis. The sharp melting point and >99% peak area validate the entire structural and chemical integrity of the workflow.

IV. Purification Workflow Diagram

The following logical decision tree dictates how to process a crude batch based on analytical feedback.

PurificationWorkflow Start Crude 3-Amino-4-methylbenzonitrile HCl (Contains Organic Impurities) Assess Assess Impurity Profile (HPLC / Visual Inspection) Start->Assess NonPolar Non-Polar Impurities (e.g., Unreacted Nitrile) Assess->NonPolar High Rf / Non-polar peaks Polar Polar/Colored Impurities (e.g., Phenolic Byproducts) Assess->Polar Discoloration / Polar peaks Wash Trituration / Wash (Ethyl Acetate or Diethyl Ether) NonPolar->Wash Charcoal Activated Carbon Treatment (in Methanol) Polar->Charcoal Recryst Recrystallization (2-Propanol / Et2O Anti-solvent) Wash->Recryst Mass Balance Check Charcoal->Recryst Colorless Filtrate Check Pure Pure 3-Amino-4-methylbenzonitrile HCl (>99% Purity) Recryst->Pure Yield & Purity Validation

Caption: Decision matrix and self-validating workflow for the targeted removal of organic impurities.

V. References

  • Matrix Fine Chemicals. "3-AMINO-4-METHYLBENZONITRILE | CAS 60710-80-7". Available at: [Link]

  • ResearchGate. "Purification of organic hydrochloride salt?". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of 3-Amino-4-methylbenzonitrile Hydrochloride

Welcome to the technical support center for the amidation of 3-amino-4-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 3-amino-4-methylbenzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the amidation of 3-amino-4-methylbenzonitrile hydrochloride. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Low to No Product Yield

Question 1: I'm seeing very low or no formation of my desired amide product. What are the likely causes and how can I fix this?

Answer: This is a common and frustrating issue, often stemming from several factors related to the specific nature of your starting material. 3-amino-4-methylbenzonitrile is a weakly nucleophilic aniline, a characteristic that can make amide coupling challenging.[1][2] Here’s a breakdown of potential causes and solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable.[3][4] The carboxylic acid must first be converted into a more reactive species.[3][5] If this activation step is inefficient, the reaction will not proceed.

    • Solution:

      • Choice of Coupling Reagent: For electron-deficient anilines, standard coupling reagents may be insufficient.[2] Consider using more potent uronium/aminium salt-based reagents like HATU, HBTU, or COMU, which are known for their high efficiency.[2][5][6] Phosphonium salt-based reagents like PyBOP are also excellent choices.[5]

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent for a short period (5-15 minutes) before adding the amine.[2][7] This ensures the formation of the activated intermediate.

  • Insufficient Basicity: Your starting material is a hydrochloride salt. The amine must be in its freebase form to be nucleophilic. An inadequate amount or inappropriate choice of base will prevent the reaction from starting.

    • Solution:

      • Stoichiometry: Use at least one equivalent of a non-nucleophilic base to neutralize the HCl salt and an additional equivalent to scavenge the acid produced during the coupling reaction. A common practice is to use 2-3 equivalents of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][8]

      • Base Strength: For particularly stubborn reactions, a stronger base might be required, but care must be taken to avoid side reactions.[9]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and incomplete.[3]

    • Solution:

      • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) are generally good choices for dissolving all reaction components.[2] Acetonitrile can also be an effective solvent.[2][10]

  • Suboptimal Reaction Conditions: Incorrect temperature or reaction time can significantly impact yield.

    • Solution:

      • Temperature: While many amide couplings proceed at room temperature, less reactive amines may require heating.[3] Monitor your reaction by TLC or LC-MS to determine the optimal temperature.

      • Reaction Time: Some reactions are complete within hours, while others may require overnight stirring.[10] Again, reaction monitoring is key.

Presence of Significant Starting Material Post-Reaction

Question 2: My reaction has stopped, and I still see a significant amount of unreacted 3-amino-4-methylbenzonitrile. What should I do?

Answer: This indicates that the reaction has stalled. Besides the reasons mentioned in the low yield section, consider the following:

  • Degradation of Coupling Reagent: Coupling reagents can be sensitive to moisture.

    • Solution: Ensure you are using anhydrous solvents and reagents.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[3]

  • Insufficient Equivalents of Reagents:

    • Solution: It is common practice to use a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent to drive the reaction to completion.[3]

Complex Reaction Mixture and Purification Challenges

Question 3: My reaction has produced a complex mixture of products, and I'm struggling with purification. What are common side products and how can I purify my desired amide?

Answer: The formation of side products can complicate purification. Understanding what they are can help you devise a better purification strategy.

  • Common Side Products:

    • N-acylurea: This can form when using carbodiimide coupling reagents (like EDC or DCC). The O-acylisourea intermediate can rearrange.[3] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma can suppress this side reaction.[3][9]

    • Unreacted Starting Materials: As discussed previously.

    • Hydrolysis of Activated Ester: If there is water in your reaction, the activated carboxylic acid can hydrolyze back to the starting carboxylic acid.[3]

  • Purification Strategies:

    • Aqueous Workup: A standard workup procedure is crucial for removing many impurities.[3][11]

      • Wash with a dilute acid (e.g., 1M HCl) to remove unreacted amine and basic byproducts.[3]

      • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and acidic byproducts.[3]

      • Wash with brine to remove residual water.[3]

    • Chromatography: Due to the polar nature of many amides, flash chromatography can be challenging.[12]

      • Normal Phase: If your compound is sufficiently non-polar, normal-phase chromatography on silica gel can be effective.

      • Reverse Phase: For more polar amides, reverse-phase chromatography is often the method of choice.[12] Using a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[12][13]

      • Ion Exchange: For particularly difficult separations, solid-phase extraction (SPE) using an ion-exchange resin (like SCX) can be a powerful technique to capture and then elute your product.[12]

    • Recrystallization: If your product is a solid, recrystallization can be an excellent and scalable purification method.[14] Solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallizing amides.[14]

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt of 3-amino-4-methylbenzonitrile used?

A1: Amines are often supplied as hydrochloride salts to improve their shelf-life and stability. The salt form is generally more crystalline and less susceptible to air oxidation. Before the reaction, the free amine must be generated in situ by the addition of a base.

Q2: Which coupling reagent should I start with for this specific amidation?

A2: Given the electron-deficient nature of the aniline, a good starting point would be HATU. It is a highly efficient coupling reagent that often provides good yields with minimal side reactions.[1][2][15] If HATU is unsuccessful, a combination of EDC, HOBt, and DMAP is another robust option.[1]

Q3: What is the optimal order of addition for the reagents?

A3: While the order of addition can sometimes influence the outcome, a generally accepted and effective procedure is to first dissolve the carboxylic acid and the coupling reagent in your chosen solvent.[2][16] Allow this mixture to stir for a few minutes to "pre-activate" the carboxylic acid. Then, add the base, followed by the 3-amino-4-methylbenzonitrile hydrochloride.

Q4: Can I use an inorganic base instead of an organic base?

A4: Yes, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[] However, they are often not as soluble in common organic solvents as organic bases like DIPEA or TEA. This can lead to heterogeneous reaction mixtures and potentially slower reaction rates.

Q5: My final product is highly polar and water-soluble. How can I effectively extract it from the aqueous phase during workup?

A5: This is a common challenge with polar products.[12][18] Here are a few tips:

  • pH Adjustment: Ensure the aqueous layer's pH is adjusted to a point where your amide is neutral and has minimal water solubility.

  • Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3-5 times) to maximize the recovery of your product.[3]

  • Salting Out: Adding a significant amount of salt (like NaCl or (NH₄)₂SO₄) to the aqueous layer can decrease the solubility of your organic product and drive it into the organic phase.

Experimental Protocols

Protocol 1: Standard Amidation using HATU

This protocol provides a robust starting point for the amidation of 3-amino-4-methylbenzonitrile hydrochloride.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-amino-4-methylbenzonitrile hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Add anhydrous DMF to dissolve the solids (aim for a concentration of 0.1-0.5 M).

  • Stir the solution at room temperature for 10 minutes to allow for pre-activation.

  • Add DIPEA (3.0 eq) to the reaction mixture and stir for 2 minutes.

  • Add 3-amino-4-methylbenzonitrile hydrochloride (1.1 eq) to the flask.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated (e.g., to 50 °C).

  • Once the reaction is complete, proceed with an aqueous workup and purification as described in the troubleshooting section.

Protocol 2: Workup for Polar Amide Products

This protocol is tailored for the isolation of polar amide products that may have some water solubility.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Add saturated aqueous NaHCO₃ solution and shake well. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with 1M HCl.

  • Wash the combined organic layers with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or chromatography.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Challenging Amidations

Coupling ReagentClassAdvantagesConsiderations
HATU Uronium/Aminium SaltHigh efficiency, fast reaction times, low racemization.[1][5][15]Can be expensive.
HBTU Uronium/Aminium SaltSimilar to HATU, widely used.[5]Byproducts can sometimes be difficult to remove.
COMU Uronium/Aminium SaltWater-soluble byproducts, enhanced safety (not explosive).[6]Newer reagent, may be less readily available.
PyBOP Phosphonium SaltHighly effective, does not react with the free amine.[5]Can be more expensive than carbodiimides.
EDC/HOBt Carbodiimide/AdditiveCost-effective, common reagents.[1]Can lead to N-acylurea byproduct without HOBt.[3]
SOCl₂ / Oxalyl Chloride Acid Chloride FormationGenerates a highly reactive acyl chloride.[][19]Harsh conditions, not suitable for sensitive substrates.[15][][19]

Visualizations

Amidation Reaction Workflow

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Carboxylic Acid 3-Amino-4-methylbenzonitrile HCl Preactivation 1. Add Carboxylic Acid + Coupling Reagent (e.g., HATU) Reagents->Preactivation Anhydrous_Solvent Anhydrous Solvent (e.g., DMF) Anhydrous_Solvent->Preactivation Base_Addition 2. Add Base (e.g., DIPEA) Preactivation->Base_Addition Amine_Addition 3. Add Amine HCl Salt Base_Addition->Amine_Addition Stir 4. Stir at RT or Heat Amine_Addition->Stir Workup Aqueous Workup (Acid/Base Washes) Stir->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General workflow for the amidation reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low/No Yield Check_Activation Is Acid Activation Sufficient? Start->Check_Activation Check_Base Is Base Stoichiometry/Strength Correct? Check_Activation->Check_Base Yes Solution_Coupling Use Stronger Coupling Agent (HATU, PyBOP) Check_Activation->Solution_Coupling No Check_Solubility Are Reactants Soluble? Check_Base->Check_Solubility Yes Solution_Base Use 2-3 eq. Non-Nucleophilic Base (DIPEA) Check_Base->Solution_Base No Check_Conditions Are Temp/Time Optimal? Check_Solubility->Check_Conditions Yes Solution_Solvent Switch to Polar Aprotic Solvent (DMF, NMP) Check_Solubility->Solution_Solvent No Solution_Conditions Increase Temperature/Time Monitor by LCMS/TLC Check_Conditions->Solution_Conditions No

Caption: Decision tree for troubleshooting low yield.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?[Link]

  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. [Link]

  • Biotage. (2023, February 6). Does reagent and reaction solvent order impact product yield and purity?[Link]

  • Unknown. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Dunetz, J. R., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 689-693. [Link]

  • Unknown. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]

  • Pathare, R. S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4749-4767. [Link]

  • de Souza, R. O. M. A., et al. (2022). Solvent Dependent Competitive Mechanisms for the Ugi Multicomponent Reaction: A Joint Theoretical and Experimental Study in the α-Acyl Aminocarboxamides vs α-Amino Amidines Formation. The Journal of Organic Chemistry, 87(16), 10849-10858. [Link]

  • Unknown. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Sherwood, J., et al. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. [Link]

  • Unknown. (n.d.). Efficient Transformation of Nitrile into Amide under Mild Condition. Tetrahedron Letters, 39(42), 7797-7798. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]

  • Unknown. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Silver, J. E., et al. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Unknown. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC. [Link]

  • Reddit. (2019, November 6). Peptide coupling. r/Chempros. [Link]

  • ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions. [Link]

  • Unknown. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Unknown. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Arkivoc. [Link]

  • Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3-Amino-4-methylbenzonitrile Hydrochloride Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Starting Materials Introduction and Analytical Challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Pharmaceutical Intermediates / Active Pharmaceutical Ingredient (API) Starting Materials

Introduction and Analytical Challenge

3-Amino-4-methylbenzonitrile hydrochloride (CAS 60710-80-7) is a critical building block in the synthesis of several high-value active pharmaceutical ingredients, including second-generation tyrosine kinase inhibitors (TKIs) like Nilotinib[1]. Because impurities in starting materials can propagate through synthetic pathways and compromise the final API, rigorous purity control is mandatory.

The primary analytical challenge in quantifying 3-amino-4-methylbenzonitrile via High-Performance Liquid Chromatography (HPLC) is peak tailing . As a basic aromatic amine, the protonated amino group strongly interacts with residual, unbonded silanol groups (Si-O⁻) on traditional silica-based stationary phases[2]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) broadens the trailing edge of the peak, compromising the resolution ( Rs​ ) between the target compound and its synthetic precursors, such as 3-nitro-4-methylbenzonitrile and 4-methylbenzonitrile[3][4].

This guide objectively compares the performance of three distinct column chemistries and provides a self-validating, ICH Q2(R2)-compliant methodology for the precise purity determination of 3-amino-4-methylbenzonitrile hydrochloride[5].

Mechanistic Causality: Overcoming Peak Tailing

To achieve an ideal Gaussian peak shape (Asymmetry factor, As​ < 1.2), the secondary ion-exchange interactions must be suppressed. As an application scientist, you must address this through two synergistic approaches:

  • Mobile Phase pH Control: The pKa of the conjugate acid of an aniline derivative typically ranges from 4.0 to 5.0. By lowering the mobile phase pH below 3.0 using an acidic modifier like Trifluoroacetic acid (TFA), we achieve two goals: we fully protonate the analyte (ensuring a single ionization state) and we protonate the residual silanols on the silica surface (Si-O⁻ Si-OH), neutralizing their ion-exchange capacity[4].

  • Stationary Phase Shielding: Standard end-capping only masks about 50% of residual silanols due to steric hindrance[4]. Utilizing a Polar-Embedded C18 column (where an amide or ether linkage is inserted near the silica surface) creates a localized hydration layer that repels basic amines from the underlying silica, drastically improving peak shape compared to legacy C18 columns.

Comparative Analysis of Column Chemistries

To demonstrate the causality of column selection, we compared three stationary phases under identical optimized mobile phase conditions (0.1% TFA in Water / Acetonitrile).

  • Column A: Legacy Non-Endcapped C18 (5 µm, 150 x 4.6 mm)

  • Column B: High-Purity Endcapped C18 (3.5 µm, 150 x 4.6 mm)

  • Column C: Polar-Embedded C18 (Amide-linked, 3.5 µm, 150 x 4.6 mm)

Table 1: Chromatographic Performance Comparison

Conditions: Isocratic 70% Buffer (0.1% TFA) / 30% Acetonitrile, Flow Rate 1.0 mL/min, UV 254 nm.

ParameterColumn A (Legacy C18)Column B (Endcapped C18)Column C (Polar-Embedded C18)
Retention Time ( tR​ ) 6.8 min5.4 min5.1 min
Tailing Factor ( As​ ) 2.45 (Fail)1.35 (Marginal)1.08 (Optimal)
Theoretical Plates ( N ) 4,2009,50012,400
*Resolution ( Rs​ ) **1.42.63.5
Carryover/Matrix Effect HighLowNone

*Resolution calculated between 3-amino-4-methylbenzonitrile and its closest eluting impurity, 3-nitro-4-methylbenzonitrile.

Conclusion: Column C (Polar-Embedded C18) is the superior choice. The embedded polar group effectively shields the basic aniline moiety from residual silanols, resulting in a highly symmetrical peak ( As​ = 1.08) and superior theoretical plate count, ensuring robust integration during routine Quality Control (QC).

Experimental Protocol: Optimized HPLC Workflow

The following protocol represents a self-validating system. System Suitability Testing (SST) criteria must be met prior to injecting validation or sample batches.

Reagents and Solutions
  • Target: 3-Amino-4-methylbenzonitrile hydrochloride (Reference Standard, >99.5% purity).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.1).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Agilent Bonus-RP), 150 mm x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity and ensures reproducible retention times).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated aromatic nitrile system).

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% 60% B

    • 10.0 - 12.0 min: 60% 90% B

    • 12.0 - 15.0 min: 90% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

Sample Preparation
  • Standard Preparation: Accurately weigh 25.0 mg of 3-amino-4-methylbenzonitrile HCl reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

  • Sample Preparation: Weigh 25.0 mg of the synthesized batch into a 50 mL volumetric flask, dissolve in 30 mL of Diluent with 5 minutes of sonication, and make up to volume. Filter through a 0.22 µm PTFE syringe filter before injection.

ICH Q2(R2) Method Validation Summary

To ensure the method is "fit for purpose" per FDA and ICH Q2(R2) guidelines[5][6], the optimized method using the Polar-Embedded column was subjected to full validation.

Table 2: Validation Parameters and Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Rs​ > 2.0, As​ < 1.5, %RSD < 2.0% Rs​ = 3.5, As​ = 1.08, %RSD = 0.4%Pass
Specificity No interference at target tR​ Blank and impurities show no co-elutionPass
Linearity R2 0.999 (Range: 25% to 150%) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass

Analytical Workflow Visualization

The following diagram illustrates the logical progression from identifying the chemical challenge to achieving a fully validated regulatory method.

G A Target: 3-Amino-4-methylbenzonitrile Challenge: Basic Amine Tailing B Stationary Phase Selection Legacy C18 vs. Polar-Embedded A->B  Identify Interactions C Mobile Phase Optimization Acidic Modifier (pH < 3.0) B->C  Mitigate Silanol Activity D System Suitability Testing (Rs > 2.0, As < 1.2) C->D  Optimize Gradient E ICH Q2(R2) Method Validation Specificity, Linearity, Accuracy D->E  Confirm Robustness F Validated Purity Method Ready for QC Release E->F  Final Approval

Caption: Step-by-step causality workflow for HPLC method development and ICH Q2(R2) validation.

References

  • FDA / ICH Guidelines. "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration, March 2024. Available at:[Link]

  • Federal Register. "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability." Federal Register, March 2024. Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog, June 2025. Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. Available at:[Link]

  • Google Patents. "Synthesis of tyrosine kinase inhibitors (TW202128641A)." Google Patents.

Sources

Comparative

3-amino-4-methylbenzonitrile hydrochloride vs 3-amino-4-methylbenzonitrile free base

Title: 3-Amino-4-methylbenzonitrile: Free Base vs. Hydrochloride Salt in Advanced API Synthesis As a Senior Application Scientist in process chemistry, I frequently encounter synthetic bottlenecks stemming from a seeming...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 3-Amino-4-methylbenzonitrile: Free Base vs. Hydrochloride Salt in Advanced API Synthesis

As a Senior Application Scientist in process chemistry, I frequently encounter synthetic bottlenecks stemming from a seemingly simple choice: which salt form of a building block to deploy. For 3-amino-4-methylbenzonitrile —a critical intermediate in the divergent synthesis of tyrosine kinase inhibitors (such as Nilotinib analogs) and complex heterocycles—the choice between its free base and hydrochloride (HCl) salt dictates the solvent system, catalyst selection, and overall reaction trajectory[1].

This guide objectively compares the physicochemical properties and mechanistic utilities of both forms, providing self-validating experimental workflows to optimize your synthetic pipeline.

Physicochemical Profiling

Understanding the fundamental properties of both forms is the first step in designing a robust synthetic route. Below is a comparative analysis based on standard physicochemical data[2][3].

Property3-Amino-4-methylbenzonitrile (Free Base)3-Amino-4-methylbenzonitrile HCl (Salt)
CAS Number 60710-80-71221722-18-4
Molecular Weight 132.16 g/mol 168.62 g/mol
Appearance Off-white to light brown crystalline solidWhite to off-white powder
Solubility Profile High in organic solvents (DCM, Toluene, EtOAc). Poor in water.High in water and polar protic solvents (MeOH). Poor in non-polar organics.
Oxidative Stability Moderate; aniline moiety is susceptible to air oxidation over long-term storage.High; protonation of the amine protects against spontaneous oxidation.
Primary Utility Transition-metal catalyzed cross-couplings, nucleophilic substitutions.Aqueous chemistry, diazotization, long-term library storage.

Mechanistic Causality: Selecting the Right Form

Do not treat the free base and the HCl salt as interchangeable. Their distinct electronic and solubility profiles require deliberate selection based on the reaction mechanism.

The Free Base (CAS: 60710-80-7)

The free base is characterized by an active, nucleophilic aniline moiety.

  • Causality for Selection: In transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations), the free base is strictly preferred. Using the HCl salt in these reactions introduces chloride ions, which can strongly coordinate to Palladium(0) species, potentially poisoning the catalyst or altering the rate of oxidative addition. Furthermore, neutralizing the HCl salt in situ requires an extra equivalent of exogenous base (like Cs2​CO3​ or NaOtBu ), generating water or insoluble inorganic salts that complicate the reaction matrix, increase viscosity, and reduce overall yields.

The Hydrochloride Salt (CAS: 1221722-18-4)

The HCl salt features a protonated ammonium group, rendering the molecule highly polar.

  • Causality for Selection: The HCl salt is the superior choice for aqueous chemistry, particularly diazotization and subsequent Sandmeyer reactions. Because the amine is already pre-protonated, it ensures rapid, uniform formation of the diazonium salt upon the addition of sodium nitrite without requiring massive excesses of strong acids. Additionally, the HCl salt form significantly enhances the oxidative stability of the electron-rich aromatic ring, extending shelf-life.

Workflow Visualization

G FB Free Base CAS: 60710-80-7 OrgSolv Organic Solvents (Toluene, Dioxane) FB->OrgSolv High Solubility HCl HCl Salt CAS: 1221722-18-4 AqSolv Aqueous Media (Acidic Buffers) HCl->AqSolv High Solubility Buchwald Buchwald-Hartwig Amination OrgSolv->Buchwald Pd Catalyst / Base Sandmeyer Sandmeyer Reaction (Diazotization) AqSolv->Sandmeyer NaNO2 / 0-5°C Product1 N-Aryl Derivatives (Kinase Inhibitors) Buchwald->Product1 Product2 Aryl Halides/Nitriles (Building Blocks) Sandmeyer->Product2

Divergent synthetic workflows for 3-amino-4-methylbenzonitrile free base vs. HCl salt.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate self-validating steps (visual cues and chemical checks) that confirm the reaction is proceeding correctly.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Using Free Base)

Objective: Couple 3-amino-4-methylbenzonitrile with an aryl bromide.

  • Preparation: In an oven-dried Schlenk flask, combine 3-amino-4-methylbenzonitrile free base (1.0 equiv), aryl bromide (1.1 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.04 equiv), and Cs2​CO3​ (1.5 equiv).

  • Degassing (Critical Step): Add anhydrous toluene. Purge the system with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species. The solution should initially appear dark purple/red from the Pd2​(dba)3​ .

  • Heating & Validation: Heat the mixture to 100 °C. Self-Validation: Within 30 minutes, the color should shift to a lighter yellow/orange, indicating the formation of the active monomeric Pd-Xantphos complex. If the solution turns black and precipitates form, the catalyst has crashed out (likely due to oxygen or moisture).

  • Monitoring: Stir for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The free base aniline spot (fluorescent under shortwave UV) should disappear.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate under reduced pressure.

Protocol B: Aqueous Diazotization and Sandmeyer Reaction (Using HCl Salt)

Objective: Convert the amine to an aryl chloride via a diazonium intermediate.

  • Preparation: Dissolve 3-amino-4-methylbenzonitrile hydrochloride (1.0 equiv) in a mixture of water and concentrated HCl (3.0 equiv) in a round-bottom flask.

  • Temperature Control (Critical Step): Cool the flask in an ice-brine bath to 0–5 °C. Causality: Diazonium salts are highly unstable. Allowing the temperature to exceed 5 °C will cause the intermediate to decompose into a phenol, releasing nitrogen gas prematurely.

  • Diazotization: Slowly add a pre-cooled aqueous solution of NaNO2​ (1.1 equiv) dropwise.

  • Validation: After addition, stir for 15 minutes. Self-Validation: Dip a piece of starch-iodide paper into the reaction mixture. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed. If negative, add small aliquots of NaNO2​ until a positive test is achieved.

  • Sandmeyer Coupling: Slowly transfer the cold diazonium solution into a separate flask containing Copper(I) Chloride (1.2 equiv) in concentrated HCl at room temperature. Self-Validation: Immediate, vigorous bubbling ( N2​ gas evolution) will occur, confirming the successful substitution of the diazonium group.

References

  • National Center for Biotechnology Information (PubChem). "3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428." PubChem Database. URL:[Link]

Sources

Validation

A Comparative Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 3-amino-4-methylbenzonitrile Hydrochloride

This guide provides an in-depth technical comparison and a detailed validation protocol for the quantitative analysis of 3-amino-4-methylbenzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and a detailed validation protocol for the quantitative analysis of 3-amino-4-methylbenzonitrile hydrochloride, a key intermediate in pharmaceutical synthesis.[1] The integrity and purity of this compound are critical for the quality of final drug products, necessitating a robust, accurate, and validated analytical method. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.

This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy analytical system.

The Analytical Imperative: Why LC-MS for 3-amino-4-methylbenzonitrile Hydrochloride?

3-amino-4-methylbenzonitrile hydrochloride is a substituted aromatic amine, a class of compounds often used as building blocks in medicinal chemistry.[1] Its molecular structure (C8H8N2·HCl) features a polar amino group and a nitrile moiety, lending it to analysis by reversed-phase liquid chromatography. The primary analytical challenges include:

  • Trace-Level Quantification: Detecting and quantifying low-level impurities or degradants that may arise from synthesis or storage.

  • Specificity: Differentiating the main compound from structurally similar process-related impurities, such as isomers (e.g., 4-amino-3-methylbenzonitrile) or precursors (e.g., 3-nitro-4-methylbenzonitrile).[1]

  • Matrix Effects: Accurately measuring the analyte in complex sample matrices, such as in-process reaction mixtures or biological fluids for pharmacokinetic studies.

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is uniquely suited to address these challenges. Its ability to separate compounds chromatographically and then selectively detect them based on their mass-to-charge ratio (m/z) provides the high degree of certainty required in pharmaceutical analysis.

Comparing LC-MS Approaches: A Strategic Overview

The choice of LC-MS instrumentation and methodology can significantly impact analytical performance. Here, we compare two common mass spectrometry platforms for this application.

FeatureTriple Quadrupole (QqQ) MSHigh-Resolution MS (HRMS, e.g., Orbitrap, Q-TOF)Rationale & Recommendation
Mode of Operation Selected Reaction Monitoring (SRM): Precursor ion is selected, fragmented, and a specific product ion is monitored.[2]Full Scan & MS/MS: Acquires high-resolution mass spectra of all ions, allowing for retrospective data analysis.For routine quantification where the target analyte and impurities are known, QqQ in SRM mode offers superior sensitivity and a wider linear dynamic range. HRMS is invaluable for unknown impurity identification.
Selectivity Very high; SRM is highly specific to the precursor-product ion transition.Extremely high; can resolve isobars with minute mass differences.Both offer excellent selectivity. The hydrochloride salt will dissociate in solution, and the free base (C8H8N2) will be protonated. The expected precursor ion [M+H]+ for the free base (MW 132.16) is m/z 133.1.[3]
Sensitivity Typically achieves lower limits of quantification (LOQ).Excellent sensitivity, but may be slightly lower than optimized SRM methods for targeted quantification.For impurity testing, where low detection limits are critical, QqQ is often preferred.
Ionization Source Electrospray Ionization (ESI): The amino group is readily protonated, making ESI in positive ion mode the ideal choice.[4]Electrospray Ionization (ESI): The same principle applies.ESI is the standard for polar, ionizable molecules like aromatic amines.[4][5]

Recommendation: For the purpose of validation for quantitative analysis (assay and impurities), a Triple Quadrupole (QqQ) LC-MS/MS system operating in SRM mode is the most appropriate and cost-effective choice. It provides the necessary sensitivity, selectivity, and robustness for a regulated environment.

A Validated LC-MS/MS Protocol for 3-amino-4-methylbenzonitrile

This protocol is designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[6][7][8]

Experimental Workflow Diagram

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_output Phase 3: Analysis A Standard & Sample Preparation B LC-MS/MS Method Development A->B Optimize Parameters C Specificity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Sample Analysis H->I J Validation Report I->J

Caption: High-level workflow for the LC-MS method validation process.

Step 1: Materials and Reagents
  • Reference Standard: 3-amino-4-methylbenzonitrile hydrochloride (purity ≥99.5%).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives: Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound not expected to be in samples, such as aniline-d5 or a stable isotope-labeled version of the analyte.

Step 2: LC-MS/MS Instrumentation and Conditions
ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times compared to traditional HPLC.
Column C18 Reversed-Phase, e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µmThe C18 stationary phase is suitable for retaining the nonpolar benzonitrile core of the analyte.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the amino group, enhancing ESI+ signal.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength for this class of compounds.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that the analyte and any potential impurities with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol. 2 µLSmall injection volumes are typical for sensitive LC-MS analysis to avoid overloading the column or detector.
MS System Triple Quadrupole Mass SpectrometerAs justified in Section 2.
Ionization Electrospray Ionization, Positive (ESI+)The basic amino group is readily protonated.[4]
SRM Transitions Analyte: 133.1 → 116.1 (Quantifier), 133.1 → 90.1 (Qualifier)The quantifier transition (loss of NH3) is typically the most intense and stable. The qualifier ion confirms identity. These transitions must be empirically determined by infusing the standard.
Source Temp. 150 °COptimized to facilitate desolvation without thermal degradation.
Desolvation Gas Nitrogen, Flow ~800 L/hr, Temp ~400 °CHigh flow and temperature are required to evaporate the solvent droplets and release ions into the gas phase.
Step 3: Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 3-amino-4-methylbenzonitrile hydrochloride reference standard and dissolve in a 10 mL volumetric flask with 50:50 Methanol:Water.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected analytical range (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Dissolve the test sample in the same diluent as the standards to a concentration within the calibration range.

  • Internal Standard: Spike all standards and samples with the internal standard to a constant final concentration.

Step 4: Validation Parameter Execution

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][10]

  • Specificity: Analyze a blank (diluent), a sample spiked with the analyte, and a sample containing potential impurities. The method is specific if it produces a response only for the target analyte at its specific retention time and SRM transition, with no interference from other components.[10]

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area ratio (Analyte/IS) against concentration. The relationship should be linear, with a correlation coefficient (r²) ≥ 0.995.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., Quality Control samples at low, medium, and high concentrations). Accuracy is expressed as the percentage of recovery. Acceptance criteria are typically 85-115% for bioanalytical methods and 98-102% for drug substance assays.[11]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[12]

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD over the two days should be ≤ 3%.[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at 10:1. The LOQ must be determined with acceptable accuracy and precision.[8]

  • Robustness: Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and assess the impact on the results. The method should remain unaffected by small, deliberate variations.

Data Interpretation and Acceptance Criteria

The results of the validation experiments should be summarized and compared against predefined acceptance criteria, as dictated by regulatory guidelines.[13][14]

Validation ParameterTypical Acceptance Criteria (for Assay)Illustrative Data
Specificity No interference at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9950.9992
Range e.g., 1 - 1000 ng/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%0.8% (Repeatability); 1.5% (Intermediate)
LOQ S/N ≥ 10 with acceptable accuracy & precision1 ng/mL
Robustness Results remain within system suitability limits.Pass

Conclusion

This guide outlines a comprehensive framework for the validation of an LC-MS/MS method for 3-amino-4-methylbenzonitrile hydrochloride. By selecting a Triple Quadrupole instrument and adhering to the validation principles of ICH Q2(R1), laboratories can develop a highly selective, sensitive, and robust method.[6][15] This ensures the generation of reliable and defensible data, which is fundamental to the quality and safety of pharmaceutical products. The causality-driven approach presented here empowers scientists to not only execute a protocol but to understand and justify the critical parameters that underpin a successful analytical validation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. U.S. National Library of Medicine. [Link]

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Validation of a liquid chromatography–mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Taylor & Francis Online. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu. [Link]

  • Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Regulations.gov. [Link]

  • (R)-3-(Amino(3-amino-4-fluorophenyl)methyl)benzonitrile hydrochloride. NextSDS. [Link]

  • M10 Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • 3-Amino-4-methylbenzonitrile. PubChem, National Institutes of Health. [Link]

  • Non-Derivatization LC/MS/MS Method for Determination of Total Proteinogenic Amino Acids and Taurine in Nutritional Formula. Shimadzu. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. [Link]

  • Development and Validation of an LC/MS Method of Glatiramer and Its Sequential Amino Acids, at Pharmaceutical Product. David Publishing. [Link]

  • Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the acute gastrointestinal subsyndrome of the acute radiation syndrome. BeVital. [Link]

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Comparative

benchmarking 3-amino-4-methylbenzonitrile hydrochloride in Suzuki coupling

An in-depth technical analysis for researchers, scientists, and drug development professionals. The Paradigm Shift: Aryl Amines as Electrophiles in Cross-Coupling Historically, the Suzuki-Miyaura cross-coupling relies he...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

The Paradigm Shift: Aryl Amines as Electrophiles in Cross-Coupling

Historically, the Suzuki-Miyaura cross-coupling relies heavily on aryl halides or triflates as electrophilic partners. However, the reliance on basic conditions and elevated temperatures often compromises sensitive functional groups. The strategic shift toward using aryl amines—specifically via their hydrochloride salts—as precursors to aryl diazonium intermediates has revolutionized the field. This approach enables base-free, room-temperature Suzuki couplings [1].

3-Amino-4-methylbenzonitrile hydrochloride serves as an exceptional benchmark substrate for evaluating modern cross-coupling methodologies. Its structural profile presents a trifecta of chemical challenges:

  • Steric Hindrance: The ortho-methyl group impedes the oxidative addition of the palladium catalyst.

  • Chemoselectivity: The meta-nitrile group is susceptible to hydrolysis or unwanted coordination under the harsh basic conditions typical of traditional Suzuki couplings.

  • Electronic Modulation: The push-pull dynamic between the electron-donating methyl and electron-withdrawing nitrile groups tests the electronic versatility of the catalytic cycle.

By benchmarking this specific hydrochloride salt against its halide counterparts (bromo- and chloro- analogues), we can objectively evaluate the superior thermodynamic and kinetic advantages of the diazonium-enabled pathway [2].

Mechanistic Rationale: Why the Hydrochloride Salt Outperforms Halides

The fundamental causality behind the success of 3-amino-4-methylbenzonitrile hydrochloride lies in the activation energy required for the oxidative addition step.

In traditional halide couplings, the C–Br or C–Cl bond is relatively strong, requiring electron-rich phosphine ligands and thermal energy to force the palladium insertion. Furthermore, an inorganic base (e.g., K2​CO3​ , Cs2​CO3​ ) is strictly required to activate the boronic acid via the formation of a boronate complex, which facilitates transmetalation. Unfortunately, these basic conditions frequently induce partial hydrolysis of the nitrile group on our benchmark substrate.

Conversely, converting the aniline hydrochloride into an aryl diazonium salt ( Ar-N2+​ ) generates a "super-electrophile" [3]. The driving force of releasing nitrogen gas ( N2​ ) lowers the activation barrier for oxidative addition so drastically that the reaction proceeds at room temperature. More importantly, the tetrafluoroborate or chloride counterion from the diazonium salt acts as an internal activator for the boronic acid, completely eliminating the need for an external base. This base-free environment guarantees 100% preservation of the sensitive nitrile group.

G Substrate 3-Amino-4-methylbenzonitrile HCl Diazotization Diazotization (NaNO2, H+) Substrate->Diazotization Diazonium Aryl Diazonium Salt (Ar-N2+) Diazotization->Diazonium OxAdd Oxidative Addition (-N2 gas) Diazonium->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII Transmet Transmetalation (Ar'-B(OH)2) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of base-free Suzuki coupling via in situ diazonium generation.

Quantitative Benchmarking: Performance Comparison

To objectively benchmark the performance, 3-amino-4-methylbenzonitrile hydrochloride was compared against 3-bromo-4-methylbenzonitrile and 3-chloro-4-methylbenzonitrile in a standard coupling with phenylboronic acid.

Table 1: Comparative Performance Metrics in Suzuki-Miyaura Coupling

Electrophile SubstrateCatalyst SystemTemp (°C)Base RequiredTime (h)Nitrile SurvivalIsolated Yield
3-Amino-4-methylbenzonitrile HCl (via Diazonium)1 mol% Pd(OAc)2​ (Ligand-free)20 (RT)None 1.0>99%92%
3-Bromo-4-methylbenzonitrile 5 mol% Pd(PPh3​)4​ 80 K2​CO3​ 6.0~85% (Hydrolysis)78%
3-Chloro-4-methylbenzonitrile 2 mol% Pd2​(dba)3​
  • XPhos
100 Cs2​CO3​ 12.0~70% (Hydrolysis)65%

Data Synthesis: The diazonium route utilizing the hydrochloride salt not only provides the highest yield but does so in a fraction of the time, at room temperature, and without the need for expensive designer phosphine ligands (like XPhos) required for the chloro-derivative. The pre-protonated nature of the hydrochloride salt also streamlines the diazotization step, requiring less external acid compared to the free aniline base [4].

Self-Validating Experimental Protocol

The following protocol details the one-pot, two-step diazotization and base-free Suzuki coupling. This methodology is designed as a self-validating system: the evolution of nitrogen gas serves as a real-time visual indicator of successful oxidative addition.

Reagents:
  • 3-Amino-4-methylbenzonitrile hydrochloride (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • tert-Butyl nitrite ( t -BuONO) (1.5 mmol) or NaNO2​ (1.2 mmol)

  • Pd(OAc)2​ (0.01 mmol, 1 mol%)

  • Methanol (5.0 mL)

Step-by-Step Methodology:
  • Preparation of the Electrophile: Suspend 3-amino-4-methylbenzonitrile hydrochloride (1.0 mmol) in 5.0 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0 °C using an ice bath. Causality: Methanol stabilizes the transient diazonium species, while the pre-existing hydrochloride salt eliminates the need to add harsh aqueous HCl .

  • In Situ Diazotization: Add t -BuONO (1.5 mmol) dropwise over 2 minutes. Stir the reaction at 0 °C for 15 minutes. The suspension will typically clarify into a pale yellow solution, indicating complete formation of the diazonium salt.

  • Catalyst and Nucleophile Introduction: Add phenylboronic acid (1.2 mmol) and Pd(OAc)2​ (1 mol%) directly to the cold solution.

  • Coupling and Validation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Self-Validation Check: Within 5–10 minutes, vigorous effervescence ( N2​ gas evolution) will be observed. This confirms that the palladium catalyst is actively undergoing oxidative addition into the diazonium bond.

  • Completion and Workup: Stir for 1 hour. Once gas evolution ceases and TLC confirms the consumption of the diazonium intermediate, concentrate the mixture under reduced pressure. Partition between ethyl acetate and water, dry the organic layer over MgSO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield the biaryl product.

Workflow Step1 Step 1: Salt Prep Suspend Ar-NH2·HCl in MeOH at 0°C Step2 Step 2: Diazotization Add t-BuONO Stir 15 min Step1->Step2 Step3 Step 3: Coupling Add Pd(OAc)2 (1 mol%) & Ar'-B(OH)2 Step2->Step3 Step4 Step 4: Reaction Stir at RT for 1 h (Observe N2 gas) Step3->Step4 Step5 Step 5: Workup Extract, Dry, & Purify Step4->Step5

One-pot experimental workflow for the diazonium-enabled Suzuki-Miyaura coupling.

Conclusion

For researchers synthesizing complex, sterically hindered, and base-sensitive biaryl scaffolds, benchmarking data clearly indicates that 3-amino-4-methylbenzonitrile hydrochloride is a superior electrophilic precursor compared to traditional aryl halides. By leveraging the thermodynamic driving force of nitrogen extrusion, chemists can achieve base-free, ligand-free, room-temperature Suzuki couplings, ensuring absolute chemoselectivity and significantly higher isolated yields.

References

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.[Link]

  • Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. ResearchGate.[Link]

  • Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes. PubMed.[Link]

  • Hiyama Cross-Coupling of Arenediazonium Salts under Mild Reaction Conditions. ACS Publications.[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-amino-4-methylbenzonitrile hydrochloride

Comprehensive Safety & Handling Guide: 3-Amino-4-Methylbenzonitrile Hydrochloride Handling specialized pharmaceutical building blocks requires moving beyond generic laboratory safety protocols. 3-Amino-4-methylbenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 3-Amino-4-Methylbenzonitrile Hydrochloride

Handling specialized pharmaceutical building blocks requires moving beyond generic laboratory safety protocols. 3-Amino-4-methylbenzonitrile hydrochloride (CAS 1221722-18-4)[1] is a highly functionalized intermediate frequently utilized in drug discovery. Because it contains both an aniline moiety and a nitrile group, and is supplied as a water-soluble hydrochloride salt, it presents unique toxicological and physical hazards[1][2].

As drug development professionals, ensuring laboratory safety means understanding the causality behind chemical risks. This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans to ensure maximum safety and compliance.

Mechanistic Hazard Analysis (The "Why")

To select the correct PPE, we must first understand the chemical causality of the compound's hazards:

  • Aqueous Bioavailability: As a hydrochloride salt, this compound is highly water-soluble. Upon contact with sweat or mucosal membranes, it rapidly dissolves. This drastically increases skin absorption rates compared to its free-base counterpart, leading to severe skin and eye irritation (H315, H319)[2][3].

  • Aniline & Nitrile Toxicity: Aniline derivatives are known to penetrate the skin and can disrupt oxygen transport in the blood, posing a risk of methemoglobinemia[4][5]. While the nitrile group is covalently bound, the combined functional groups dictate that standard nitrile gloves will offer insufficient chemical resistance due to polymer swelling ("like dissolves like")[4][6].

  • Particulate Aerosolization: The solid crystalline nature of the salt poses a respiratory irritation risk (H335)[3]. Static charge generated during weighing can cause fine dust to aerosolize, necessitating strict engineering controls.

Evidence-Based PPE Matrix

Do not rely on standard laboratory nitrile gloves when handling aniline or benzonitrile derivatives. Permeation data indicates that standard nitrile gloves can experience chemical breakthrough in under 15 minutes when exposed to these functional groups[5][6].

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Butyl Rubber or Laminate (e.g., Kemblok™) Butyl rubber provides >480 minutes of breakthrough resistance against anilines and benzonitriles[6][7]. For high-dexterity tasks, wear a laminate liner under a heavy-duty nitrile outer glove.
Eye/Face Protection Indirect-Vented Goggles (EN 166 compliant)Prevents fine aerosolized dust and acidic solutions (if dissolved in ambient moisture) from contacting the ocular mucosa[3][4]. Standard safety glasses are insufficient for powders.
Body Protection Chemical-Resistant Lab Coat (e.g., Tyvek®)Prevents particulate accumulation on woven clothing, which could lead to chronic dermal exposure through sweat-mediated dissolution[3][4].
Respiratory P100 / FFP3 Particulate Respirator Mandatory if handling outside a certified fume hood. Filters >99.9% of airborne crystalline dust, mitigating H335 respiratory risks[3].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system during material transfer, validating safety at every stage of the operation.

Step 1: Environmental Preparation

  • Verify fume hood face velocity is operating between 80–120 fpm.

  • Clear the workspace of incompatible materials. Strictly remove strong oxidizing agents, strong bases, and reducing agents, which can react violently with benzonitrile derivatives[4].

Step 2: Static-Controlled Weighing

  • Use an anti-static gun (ionizer) on the weighing enclosure and the reagent bottle to neutralize static charges. This prevents the hydrochloride salt from "jumping" and aerosolizing.

  • Use a grounded, stainless-steel spatula. Avoid plastic spatulas which generate static electricity.

Step 3: Closed-System Transfer

  • Weigh the material directly into a tared, sealable vial or reaction flask.

  • Seal the vessel before removing it from the fume hood. Never transport open containers of 3-amino-4-methylbenzonitrile hydrochloride across the laboratory[3].

Step 4: Decontamination

  • Wipe down the balance and fume hood surfaces using a damp cloth with mild soapy water. The hydrochloride salt is water-soluble, making aqueous cleaning highly effective, while the soap removes any residual organic free-base[3].

Visualized Safety Workflow

HandlingProtocol N1 Risk Assessment (Aniline/Nitrile Hazards) N2 Engineering Controls (Fume Hood / Vented Balance) N1->N2 Dictates N3 PPE Donning (Butyl Gloves, Goggles) N2->N3 Followed by N4 Execution (Anti-static Weighing) N3->N4 Enables safe N5 Decontamination (Aqueous Wash) N4->N5 Post-transfer N6 Waste Segregation (Away from Oxidizers) N5->N6 Generates

Fig 1: End-to-end safe handling workflow for 3-amino-4-methylbenzonitrile hydrochloride.

Spill Response and Disposal Plan

A self-validating safety program requires preparing for containment failures. If a spill occurs, follow this immediate operational plan:

Spill Cleanup Procedure:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize airflow over the spill[3].

  • Suppress: Do not dry sweep, as this generates hazardous dust[3]. Lightly mist the spill with water to suppress dust, taking advantage of the salt's solubility.

  • Absorb: Cover the misted spill with inert, damp absorbent pads.

  • Collect: Use non-sparking tools to shovel the absorbed material into a sealable, chemically compatible hazardous waste container[3].

Waste Disposal Logistics:

  • Segregation: Label the waste clearly as "Toxic/Irritant Organic Solid - Contains Halogens (HCl salt)." Strictly segregate this waste from strong oxidizers (e.g., peroxides, nitrates) to prevent exothermic reactions[4].

  • Destruction: Dispose of via a licensed hazardous waste contractor for high-temperature incineration. Do not flush down the sink, as aniline derivatives can be highly toxic to aquatic life[3].

References

  • Title: Hazardous Substance Fact Sheet: Benzonitrile[4] Source: New Jersey Department of Health URL: [Link]

  • Title: Chemical Resistance Guide (8th Edition)[6] Source: Ansell / Columbia University Environmental Health & Safety URL: [Link]

  • Title: Kemblok™ Chemical Protective Glove Specifications[7] Source: Respirex / Chubb Fire & Security URL: [Link]

Sources

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